1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,5-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNDJYIYDFTXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588679 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005613-94-4 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, a probable synthesis protocol, safety information, and its applications in the development of novel therapeutics.
Core Chemical Data
This compound is a substituted pyrazole derivative. The sulfonyl chloride functional group makes it a reactive intermediate for the synthesis of a variety of sulfonamides and other derivatives.
| Property | Value | Source |
| CAS Number | 1005613-94-4 | [1] |
| Molecular Formula | C5H7ClN2O2S | [2][3][4] |
| Molecular Weight | 194.64 g/mol | [3] |
| Physical State | Liquid | [2] |
Synthesis Protocol
Reaction: Sulfonylation of 1,5-dimethyl-1H-pyrazole.
Reagents and Materials:
-
1,5-dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Ice-cold water
-
Dichloromethane
-
Sodium sulfate
-
Reaction flask equipped with a stirrer and under a nitrogen atmosphere
Experimental Procedure:
-
Preparation: In a reaction flask, dissolve 1,5-dimethyl-1H-pyrazole in chloroform.
-
Sulfonylation: Cool the mixture to 0°C. Slowly add this solution to a stirred solution of chlorosulfonic acid in chloroform, maintaining the temperature at 0°C under a nitrogen atmosphere.
-
Heating: After the addition is complete, raise the temperature of the reaction mixture to 60°C and continue stirring for several hours.
-
Thionyl Chloride Addition: Add thionyl chloride to the reaction mixture at 60°C over a period of 20 minutes and continue to stir for an additional 2 hours at the same temperature.
-
Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, cool the mixture to 0-10°C. Carefully pour the reaction mass into a mixture of dichloromethane and ice-cold water.
-
Extraction and Drying: Separate the organic layer. Dry the organic layer over sodium sulfate.
-
Purification: Evaporate the solvent under vacuum to yield this compound.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Safety Information
A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the safety data for structurally similar pyrazole sulfonyl chlorides, the following hazards and precautionary measures should be considered.[6][7][8][9]
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed.[6][8][9] | P264: Wash skin thoroughly after handling.[6] |
| H311: Toxic in contact with skin.[6][9] | P270: Do not eat, drink or smoke when using this product.[6] |
| H315: Causes skin irritation.[6][8][9] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6][7] |
| H318: Causes serious eye damage.[6][9] | P301 + P312: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[6] |
| H335: May cause respiratory irritation.[8] | P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell.[6] |
| H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.[6][9] | P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[6][7] |
| H412: Harmful to aquatic life with long lasting effects.[6][9] | P405: Store locked up.[6][7] |
| P501: Dispose of contents/ container to an approved waste disposal plant.[6][7] |
Handling and Storage:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7]
-
Store in a tightly closed container in a dry and cool place.[7]
Applications in Research and Drug Development
Pyrazole sulfonyl chlorides are valuable reagents in medicinal chemistry, primarily for the synthesis of sulfonamides. Pyrazole and sulfonamide moieties are present in a wide range of pharmacologically active compounds.
Key Application Areas:
-
Scaffold for Novel Therapeutics: this compound serves as a versatile starting material for creating libraries of novel compounds to be screened for various biological activities.
-
Inhibitor Synthesis: Related pyrazole sulfonyl chlorides have been instrumental in developing inhibitors for enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which are targets for inflammatory and neurological disorders.[10]
-
Antiproliferative Agents: Pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines.[5][11]
-
Glucocorticoid Receptor Modulators: 1-Methyl-1H-pyrazole-4-sulfonyl chloride is used in the preparation of benzoindazoles which act as glucocorticoid receptor modulators.[12]
Signaling Pathway and Logical Relationships
The primary role of this compound is as a chemical intermediate. Its utility in drug discovery is based on its ability to react with various amines to form a diverse library of sulfonamides, which can then be screened for biological activity against specific targets.
Caption: Role of this compound in drug discovery.
References
- 1. 1005613-94-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride [oakwoodchemical.com]
- 4. scbt.com [scbt.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]
In-Depth Technical Guide: Structure Elucidation of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Due to the limited availability of published experimental data for this specific isomer, this guide combines established synthetic methodologies for analogous compounds with predicted spectral data to facilitate its identification and use in research and development.
Chemical Structure and Properties
This compound is a substituted pyrazole derivative containing a sulfonyl chloride functional group. This combination of a heteroaromatic ring and a reactive sulfonyl chloride moiety makes it a valuable intermediate in medicinal chemistry for the synthesis of various sulfonamide derivatives with potential biological activities.
Below is a summary of its key chemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₇ClN₂O₂S | Fluorochem[1] |
| Molecular Weight | 194.63 g/mol | Fluorochem[1] |
| CAS Number | 1005613-94-4 | Fluorochem[1] |
| Appearance | Predicted: Colorless to light yellow solid or liquid | - |
| Canonical SMILES | CC1=C(S(=O)(=O)Cl)C=NN1C | Fluorochem[1] |
| InChI Key | UYNDJYIYDFTXCG-UHFFFAOYSA-N | Fluorochem[1] |
Synthesis
The synthesis of this compound can be logically approached in two main stages: the synthesis of the 1,5-dimethyl-1H-pyrazole precursor, followed by its chlorosulfonylation.
Synthesis of 1,5-dimethyl-1H-pyrazole
The synthesis of the 1,5-dimethyl-1H-pyrazole core can be achieved through the condensation of a suitable diketone with methylhydrazine. This is a well-established method for the formation of pyrazole rings.[2]
Chlorosulfonylation of 1,5-dimethyl-1H-pyrazole
The final step involves the introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring. This is typically achieved by reacting the pyrazole with an excess of chlorosulfonic acid, often with the addition of thionyl chloride to facilitate the reaction.[2]
Experimental Protocols
The following are detailed experimental protocols adapted from the synthesis of analogous pyrazole sulfonyl chlorides.[2]
Synthesis of 1,5-dimethyl-1H-pyrazole
-
To a solution of pentane-2,4-dione (1.0 eq) in a suitable solvent such as methanol or ethanol, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.
-
The reaction is typically exothermic. After the initial exotherm subsides, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to yield pure 1,5-dimethyl-1H-pyrazole.
Synthesis of this compound
-
In a flask equipped with a dropping funnel and a reflux condenser, cool chlorosulfonic acid (5-10 eq) to 0 °C in an ice bath.
-
Slowly add 1,5-dimethyl-1H-pyrazole (1.0 eq) to the cooled chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 4-6 hours.
-
To the reaction mixture, add thionyl chloride (1.5-2.0 eq) dropwise at 60-80 °C and continue heating for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the C3-H proton of the pyrazole ring.
-
A singlet for the N-methyl protons.
-
A singlet for the C5-methyl protons.
¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule:
-
Two signals for the quaternary carbons of the pyrazole ring (C4 and C5).
-
One signal for the methine carbon of the pyrazole ring (C3).
-
One signal for the N-methyl carbon.
-
One signal for the C5-methyl carbon.
| Predicted ¹H NMR Data (CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.5 - 8.0 | s, 1H (C3-H) |
| ~3.8 - 4.0 | s, 3H (N-CH₃) |
| ~2.4 - 2.6 | s, 3H (C5-CH₃) |
| Predicted ¹³C NMR Data (CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C5 |
| ~140 - 145 | C3 |
| ~110 - 115 | C4 |
| ~35 - 40 | N-CH₃ |
| ~10 - 15 | C5-CH₃ |
Note: The predicted chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3150 | C-H stretching (aromatic) |
| ~2900 - 3000 | C-H stretching (aliphatic) |
| ~1500 - 1600 | C=C and C=N stretching (pyrazole ring) |
| ~1370 - 1390 | S=O stretching (asymmetric) |
| ~1170 - 1190 | S=O stretching (symmetric) |
| ~700 - 800 | S-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass and major fragmentation patterns are valuable for structural confirmation.
| Predicted Mass Spectrometry Data | |
| m/z | Assignment |
| 193.9917 | [M]⁺ (Monoisotopic Mass)[3] |
| 194.9990 | [M+H]⁺[3] |
| 159 | [M-Cl]⁺ |
| 95 | [M-SO₂Cl]⁺ |
Logical Relationships in Structure Elucidation
The process of structure elucidation follows a logical workflow, where each piece of analytical data contributes to the final confirmation of the chemical structure.
Conclusion
This technical guide outlines the key aspects of the synthesis and structural elucidation of this compound. While experimental data for this specific compound is sparse, the provided protocols, based on established chemical principles and data from closely related analogues, offer a solid foundation for its preparation and characterization. The predicted spectral data serves as a valuable reference for researchers aiming to synthesize and utilize this compound in their drug discovery and development endeavors. It is recommended that any synthesis of this compound be followed by thorough experimental characterization to confirm its structure.
References
A Technical Guide to the Spectral Characteristics of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1005613-94-4). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on analogous structures and established spectroscopic principles. It also includes a comprehensive experimental protocol for its synthesis and spectral analysis.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₇ClN₂O₂S
-
Molecular Weight: 194.64 g/mol [1]
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | Singlet | 3H | N-CH₃ |
| ~2.6 | Singlet | 3H | C₅-CH₃ |
| ~8.0 | Singlet | 1H | C₃-H |
Prediction is based on the known spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which shows signals at 3.79 (s, 3H), 2.55 (s, 3H), and 2.47 (s, 3H) in CDCl₃. The C₃-H proton in the target molecule is expected to be deshielded due to the adjacent sulfonyl chloride group.[3]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~150 | C₅ |
| ~140 | C₃ |
| ~115 | C₄ |
| ~37 | N-CH₃ |
| ~14 | C₅-CH₃ |
Prediction is based on typical chemical shifts for pyrazole rings and the influence of substituents.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1550 | Medium | C=N stretching (pyrazole ring) |
| ~1380, ~1180 | Strong | Asymmetric and symmetric SO₂ stretching |
| ~800-700 | Strong | C-S stretching |
| ~650 | Strong | S-Cl stretching |
Characteristic strong absorptions for the sulfonyl chloride group are expected.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 194/196 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 159 | [M - Cl]⁺ |
| 95 | [M - SO₂Cl]⁺ |
The mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectral data.
Synthesis of this compound
This procedure is adapted from the synthesis of analogous pyrazole-4-sulfonyl chlorides.[3]
3.1.1. Synthesis of 1,5-dimethyl-1H-pyrazole
The synthesis of the precursor, 1,5-dimethyl-1H-pyrazole, can be achieved through the methylation of 5-methylpyrazole.
3.1.2. Sulfonylation of 1,5-dimethyl-1H-pyrazole
-
In a fume hood, add 1,5-dimethyl-1H-pyrazole (1.0 eq) dropwise to an excess of chlorosulfonic acid (≥ 4.0 eq) at 0 °C with stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
Spectral Data Acquisition
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field NMR spectrometer.
-
The sample should be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.2.2. Infrared (IR) Spectroscopy
-
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (for liquids).
-
Data is reported in wavenumbers (cm⁻¹).
3.2.3. Mass Spectrometry (MS)
-
Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The data will provide information on the molecular weight and fragmentation pattern of the compound.
Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow and the logical relationship of the spectral data to the chemical structure.
Diagram 1: Synthesis Workflow
Caption: Synthesis of this compound.
Diagram 2: Spectroscopic Characterization Logic
Caption: Relationship between the compound and its spectral analysis.
References
synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride from 1,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride from 1,5-dimethyl-1H-pyrazole. This key intermediate is valuable in the development of various pharmaceutical compounds. This document outlines the primary synthetic route, detailed experimental protocols, and relevant chemical data.
Introduction
This compound is a crucial building block in medicinal chemistry. The pyrazole sulfonamide moiety is a recognized pharmacophore present in numerous biologically active compounds. The synthesis of this sulfonyl chloride derivative is typically achieved through an electrophilic substitution reaction on the 1,5-dimethyl-1H-pyrazole ring. The C-4 position of the pyrazole ring is the most favorable site for such substitutions.
Synthetic Pathway
The most common and effective method for the synthesis of this compound is the direct chlorosulfonation of 1,5-dimethyl-1H-pyrazole. This reaction is typically carried out using chlorosulfonic acid, often in the presence of a dehydrating agent like thionyl chloride, with a suitable solvent such as chloroform.
Caption: Synthetic route for this compound.
Experimental Protocol
The following experimental protocol is adapted from a similar synthesis of pyrazole-4-sulfonyl chloride derivatives and is expected to be directly applicable for the synthesis of this compound.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 1,5-dimethyl-1H-pyrazole | 96.13 | 25 g | 260 mmol |
| Chlorosulfonic acid | 116.52 | 166.7 g | 1430 mmol |
| Thionyl chloride | 118.97 | 40.8 g | 343.2 mmol |
| Chloroform | 119.38 | 250 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Ice-cold water | 18.02 | As needed | - |
| Sodium sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, a solution of 1,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.
-
This solution is added very slowly at 0°C to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform.
-
The temperature of the reaction mixture is then raised to 60°C and stirring is continued for 10 hours.
-
Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60°C over a period of 20 minutes.
-
The reaction is stirred for an additional 2 hours at 60°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 0-10°C and then carefully poured into a mixture of dichloromethane and ice-cold water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography if necessary.
Expected Yield:
Based on the synthesis of analogous pyrazole-4-sulfonyl chlorides, a yield of approximately 90% is expected.[1]
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield |
| This compound | 1005613-94-4 | C5H7ClN2O2S | 194.64 | Pale yellow solid | ~90%[1] |
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring acts as the nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonic acid.
Caption: Electrophilic substitution mechanism for chlorosulfonation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Electrophilicity of 1,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The incorporation of a sulfonyl chloride group onto the pyrazole scaffold, as seen in 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, provides a highly reactive electrophilic center. This functional group is primarily utilized for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The electrophilicity of the sulfur atom in the sulfonyl chloride is the critical determinant of its reactivity towards nucleophiles. This guide will delve into the factors governing this electrophilicity and its practical implications in chemical synthesis.
Electronic Properties of the Pyrazole Ring and its Influence on Electrophilicity
The 1,5-dimethyl-1H-pyrazole ring exerts a significant electronic influence on the attached sulfonyl chloride group. The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen atom is pyridine-like (sp2 hybridized and contributing one electron to the π-system), and the other is pyrrole-like (sp2 hybridized and contributing two electrons to the π-system). This arrangement makes the pyrazole ring π-electron rich and capable of donating electron density to substituents.
In the case of this compound, the pyrazole ring is attached at the C4 position. The two methyl groups at the N1 and C5 positions are electron-donating through inductive effects. This overall electron-donating character of the 1,5-dimethyl-1H-pyrazole moiety is expected to reduce the electrophilicity of the sulfonyl chloride's sulfur atom to some extent, compared to sulfonyl chlorides attached to strongly electron-withdrawing groups. However, the inherent electron-withdrawing nature of the sulfonyl group itself ensures that the sulfur atom remains a potent electrophilic site, readily attacked by nucleophiles.
A visual representation of the key chemical structures is provided below.
Synthesis of Pyrazole Sulfonyl Chlorides
The synthesis of pyrazole-4-sulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding pyrazole precursor.
A general workflow for the synthesis of a related compound, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, is presented below. This can be adapted for this compound.
Reactivity and Formation of Sulfonamides
The primary reaction demonstrating the electrophilicity of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is fundamental in the use of this reagent in drug discovery.
The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the HCl byproduct.
Quantitative Data
While specific kinetic data for the reactions of this compound are not available in the reviewed literature, the yields of sulfonamide formation under various conditions provide a semi-quantitative measure of its reactivity. The following table summarizes the yields for the formation of a sulfonamide from a related pyrazole-4-sulfonyl chloride with 2-phenylethylamine using different bases and solvents.
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine (TEA) | Dichloromethane (DCM) | 16 | 26-46 |
| 2 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 16 | 55 |
| 3 | Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | 24 | 47 |
Data extrapolated from a study on a related pyrazole sulfonyl chloride.[1]
These results indicate that the choice of base and solvent significantly impacts the reaction efficiency, with DIPEA in DCM providing the best yield in this instance.
Experimental Protocols
The following are representative experimental protocols for the synthesis of a pyrazole sulfonyl chloride and its subsequent reaction to form a sulfonamide. These have been adapted from literature procedures for structurally similar compounds.[1]
6.1. Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride
-
Materials: 1,3,5-trimethyl-1H-pyrazole, chlorosulfonic acid, thionyl chloride, chloroform.
-
Procedure:
-
A solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 227 mmol) in chloroform (75 mL) is prepared.
-
This solution is added slowly to a stirred solution of chlorosulfonic acid (157 g, 1.35 mol) in chloroform (175 mL) at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to 60 °C and stirred for 10 hours.
-
Thionyl chloride (30.5 g, 256 mmol) is added to the reaction mixture at 60 °C over 20 minutes.
-
The reaction is stirred for an additional 2 hours at 60 °C.
-
After completion, the reaction mixture is cooled to 0-10 °C and poured into a mixture of dichloromethane and ice-cold water.
-
The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the product.
-
6.2. Synthesis of a Pyrazole Sulfonamide
-
Materials: Pyrazole-4-sulfonyl chloride, 2-phenylethylamine, diisopropylethylamine (DIPEA), dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-phenylethylamine (1.05 equivalents) in dichloromethane, add diisopropylethylamine (1.5 equivalents) at 25-30 °C.
-
Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture at 25-30 °C.
-
Stir the reaction mixture for 16 hours at 25-30 °C.
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography.
-
Conclusion
This compound is a valuable and reactive building block in medicinal chemistry. Its electrophilicity, modulated by the electron-donating pyrazole ring, is sufficient to allow for efficient reaction with a wide range of nucleophiles, particularly amines, to form sulfonamides. While quantitative data to precisely rank its electrophilicity is lacking, the successful synthesis of numerous sulfonamide derivatives underscores its utility. The experimental protocols and reactivity data presented in this guide provide a practical framework for researchers to effectively employ this reagent in the synthesis of novel compounds with potential therapeutic applications. Further computational and kinetic studies would be beneficial to provide a more detailed and quantitative understanding of its electrophilic character.
References
The Reactivity of 1,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with a range of nucleophiles. This key intermediate is of significant interest in medicinal chemistry due to the prevalence of pyrazole sulfonamides in various therapeutic agents. This document details the reaction of this compound with nitrogen, oxygen, and sulfur nucleophiles, offering insights into reaction mechanisms, quantitative data on yields, and detailed experimental protocols. The guide is supplemented with diagrams generated using Graphviz to visually represent reaction pathways and experimental workflows, serving as a critical resource for professionals engaged in synthetic organic chemistry and drug discovery.
Introduction: The Pyrazole Sulfonyl Chloride Core
The this compound moiety is a versatile electrophilic building block in organic synthesis. The pyrazole ring system is a common scaffold in a multitude of pharmaceuticals, valued for its diverse biological activities which include analgesic, anti-inflammatory, and anti-cancer properties.[1] The sulfonyl chloride functional group at the 4-position of the pyrazole ring is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide variety of nucleophiles. This reactivity allows for the facile introduction of the pyrazole core into larger molecules, making it a valuable tool in the synthesis of complex sulfonamides, sulfonate esters, and thioethers.
The electron-withdrawing nature of the sulfonyl chloride group, combined with the electronic properties of the dimethylated pyrazole ring, governs the reactivity of the sulfur atom towards nucleophilic attack. This guide will explore the outcomes of this reactivity with primary classes of nucleophiles: amines (N-nucleophiles), alcohols and phenols (O-nucleophiles), and thiols (S-nucleophiles).
Synthesis of the Core Reagent: this compound
The precursor, 1,5-dimethyl-1H-pyrazole, is typically synthesized from 3,5-dimethyl-1H-pyrazole. The synthesis of 3,5-dimethyl-1H-pyrazole itself is a quantitative, exothermic reaction involving the coupling of pentane-2,4-dione with hydrazine hydrate.[2][3] The subsequent N-methylation to form 1,3,5-trimethyl-1H-pyrazole (a constitutional isomer of the direct precursor to the title compound) can be achieved in good yield using a base like potassium tert-butoxide followed by an alkylating agent such as methyl iodide.[2][3]
The crucial step of sulfonyl chloride formation on the pyrazole ring is achieved through reaction with chlorosulfonic acid, often in the presence of thionyl chloride to prevent the formation of the corresponding sulfonic acid.[2]
Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride
Note: This protocol is for a closely related isomer, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, as detailed in the literature. A similar procedure would be followed for the 1,5-dimethyl isomer, starting from 1,5-dimethyl-1H-pyrazole.
Materials:
-
1,3,5-trimethyl-1H-pyrazole
-
Chloroform (CHCl₃)
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
A solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.
-
This solution is added very slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.
-
The reaction mixture's temperature is raised to 60 °C and stirring is continued for 10 hours.
-
Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mass at 60 °C over a period of 20 minutes.
-
The reaction is stirred for an additional 2 hours at 60 °C, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mass is cooled to 0–10 °C and added to a mixture of dichloromethane and ice-cold water.
-
The lower organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[2]
Reactivity with N-Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines is the most well-documented and widely utilized transformation of this reagent. This reaction, a nucleophilic acyl substitution at the sulfur atom, readily forms stable sulfonamide bonds. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.
The general workflow for this reaction is depicted below:
Quantitative Data: Reaction with Amines
| Entry | Amine Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylethylamine | DIPEA | DCM | 16 | 55 | [2] |
| 2 | Various Amines | TEA | THF | overnight | 10-91 | [4] |
| 3 | Various Amines | TEA | DCM | overnight | 7-48 | [4] |
Experimental Protocol: Synthesis of N-(2-phenylethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Note: This protocol is adapted from a similar synthesis using a related pyrazole-4-sulfonyl chloride.
Materials:
-
This compound (1.0 equiv)
-
2-Phenylethylamine (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (10 vol)
-
Cold water
Procedure:
-
2-Phenylethylamine is dissolved in 5 volumes of dichloromethane.
-
Diisopropylethylamine is added to the solution at 25–30 °C.
-
A solution of this compound in 5 volumes of dichloromethane is added to the reaction mixture at 25–30 °C.
-
The reaction is stirred for 16 hours at 25–30 °C, with progress monitored by TLC.
-
Upon completion, 10 volumes of cold water are added to the reaction mass and stirred for 10 minutes.
-
The lower organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to obtain the crude product.
-
The crude compound is purified by column chromatography to yield the pure pyrazole-4-sulfonamide.[2][3]
Reactivity with O-Nucleophiles (Alcohols and Phenols)
The reaction of this compound with alcohols or phenols as nucleophiles leads to the formation of sulfonate esters. This reaction is analogous to the formation of sulfonamides from amines. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is used to scavenge the HCl produced. The reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride.
References
- 1. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key reagent for researchers, scientists, and professionals in drug development. Understanding the chemical behavior of this compound is crucial for ensuring its integrity, maximizing experimental success, and maintaining a safe laboratory environment.
Core Chemical Properties and Stability Profile
This compound is a reactive compound that is primarily susceptible to hydrolysis and thermal decomposition. While specific quantitative stability data for this particular molecule is not extensively published, its chemical nature as a sulfonyl chloride attached to a pyrazole ring provides a strong basis for understanding its stability profile. The product is generally stable under standard ambient conditions when stored properly.
Susceptibility to Moisture (Hydrolysis)
Like other sulfonyl chlorides, this compound readily reacts with water in a hydrolysis reaction to yield the corresponding 1,5-dimethyl-1H-pyrazole-4-sulfonic acid and hydrochloric acid. This reaction is generally irreversible and represents the primary pathway for degradation when the compound is exposed to moisture. The rate of hydrolysis can be influenced by factors such as pH and temperature. Therefore, it is imperative to handle and store the compound in a dry environment.
Thermal Stability
While generally stable at room temperature, elevated temperatures can induce thermal decomposition. For many organic compounds, thermal decomposition is a time-and-temperature-dependent process that can lead to the release of toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas upon combustion. It is advisable to avoid prolonged exposure to high temperatures.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Recommended storage temperature is typically found on the product label. | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents reaction with atmospheric moisture (hydrolysis). |
| Container | Keep container tightly closed. | Prevents ingress of moisture and air. |
| Location | Store in a dry and well-ventilated area. | Ensures a low-moisture environment and safe dispersal of any potential vapors. |
| Light Exposure | Store away from direct sunlight. | While not explicitly stated for this compound, many organic molecules are sensitive to light. |
| Incompatible Materials | Store away from strong acids, bases, oxidizing agents, and reducing agents. | Avoids potentially vigorous or hazardous reactions. |
Experimental Protocols for Stability Assessment
For researchers needing to generate specific stability data, the following general experimental protocols can be adapted for this compound.
Protocol 1: Assessment of Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound under controlled aqueous conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Reaction Initiation: In a thermostatically controlled vessel, add a small aliquot of the stock solution to a buffered aqueous solution (e.g., at pH 4, 7, and 9) to initiate the hydrolysis reaction. The final concentration should be suitable for the analytical method used.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching (if necessary): Immediately quench the reaction by diluting the aliquot in a cold, anhydrous aprotic solvent (e.g., acetonitrile) to prevent further degradation before analysis.
-
Quantification: Analyze the concentration of the remaining this compound at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of hydrolysis (k) and the half-life (t½) under each pH condition.
Protocol 2: Assessment of Thermal Stability
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Instrumentation: Utilize a Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).
-
TGA Analysis:
-
Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
-
DSC Analysis:
-
Place a small sample into a DSC pan and seal it.
-
Heat the sample at a controlled rate to identify endothermic or exothermic events. This can provide information on melting point and decomposition exotherms.
-
-
Data Analysis: Analyze the TGA thermogram to determine the temperature at which significant decomposition begins. The DSC thermogram will indicate the melting point and whether the decomposition is exothermic, which is a critical safety consideration.
Visualizing Stability and Handling Workflows
To further aid researchers, the following diagrams illustrate key decision-making and procedural workflows for handling this compound.
Conclusion
This compound is a valuable synthetic building block whose utility is maximized through careful attention to its stability and handling requirements. The primary degradation pathway is hydrolysis, making the exclusion of moisture paramount. Adherence to the storage and handling guidelines outlined in this document will ensure the reagent's integrity and promote safe and reproducible experimental outcomes. For applications requiring a deep understanding of its stability under specific conditions, the provided experimental protocols offer a solid framework for investigation.
An In-depth Technical Guide to the Mechanism of Sulfonylation Reactions Using Pyrazole Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of pyrazole sulfonyl chlorides, key intermediates in the development of a wide range of biologically active compounds. The pyrazole sulfonamide moiety is a prominent pharmacophore found in numerous pharmaceuticals. This document details the synthesis of pyrazole sulfonyl chlorides, their subsequent sulfonylation reactions with various nucleophiles, and the underlying mechanistic principles.
Synthesis of Pyrazole Sulfonyl Chlorides
The primary route for the synthesis of pyrazole sulfonyl chlorides involves the direct chlorosulfonation of a pyrazole ring using chlorosulfonic acid. To prevent the degradation of the sulfonyl chloride to sulfonic acid, a mixture of chlorosulfonic acid and thionyl chloride is often employed.[1]
General Experimental Protocol for Chlorosulfonation of Pyrazoles[1]
A solution of the substituted pyrazole in a suitable solvent, such as chloroform, is added dropwise to a stirred solution of chlorosulfonic acid in the same solvent at 0 °C under a nitrogen atmosphere. The reaction mixture is then heated to 60 °C and stirred for several hours. Thionyl chloride is subsequently added, and the mixture is stirred for an additional period at the same temperature. After cooling, the reaction mixture is carefully poured into a mixture of dichloromethane and ice-cold water. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the pyrazole sulfonyl chloride.
Example: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[1]
To a stirred solution of chlorosulfonic acid (166.7 g, 1.43 mol) in chloroform (175 mL) at 0 °C, a solution of 3,5-dimethyl-1H-pyrazole (25 g, 0.26 mol) in chloroform (75 mL) was added slowly. The reaction mixture was then heated to 60 °C for 10 hours. Thionyl chloride (40.8 g, 0.34 mol) was added, and stirring was continued for another 2 hours at 60 °C. The reaction was monitored by TLC. Upon completion, the mixture was cooled to 0-10 °C and quenched with a mixture of dichloromethane and ice water. The organic layer was separated, dried, and concentrated to give 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid (yield: 90%).[1]
A similar procedure can be followed for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, starting from 1,3,5-trimethyl-1H-pyrazole.[1]
Mechanism of Sulfonylation Reactions
The sulfonylation of nucleophiles, such as amines, alcohols, and phenols, with pyrazole sulfonyl chlorides is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride group.
General Mechanism
The reaction is believed to proceed through a nucleophilic attack of the heteroatom (N, O) of the nucleophile on the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient pentacoordinate intermediate or a transition state, followed by the departure of the chloride leaving group to yield the sulfonated product. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
While specific computational or kinetic studies on the mechanism of sulfonylation reactions using pyrazole sulfonyl chlorides are not extensively available in the reviewed literature, the proposed mechanism is consistent with the well-established mechanism for the sulfonylation of amines and alcohols by other aryl sulfonyl chlorides.
Sulfonylation of Amines
The reaction of pyrazole sulfonyl chlorides with primary and secondary amines is a common method for the synthesis of pyrazole sulfonamides. The reaction conditions, including the choice of base and solvent, can significantly influence the reaction yield.
Experimental Protocol for Sulfonamide Synthesis[1]
To a solution of the amine in a solvent such as dichloromethane (DCM), a base (e.g., diisopropylethylamine, DIPEA) is added at room temperature. A solution of the pyrazole sulfonyl chloride in the same solvent is then added, and the reaction mixture is stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
Quantitative Data: Synthesis of Pyrazole-4-sulfonamides
The following tables summarize the optimization of reaction conditions and the yields of various pyrazole-4-sulfonamide derivatives.
Table 1: Optimization of Base and Solvent for Sulfonamide Formation [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA | DCM | 0-10 | 16 | 26 |
| 2 | TEA | DCM | RT | 16 | 35 |
| 3 | TEA | Chloroform | RT | 16 | 46 |
| 4 | TEA | THF | 0-10 | 16 | 46 |
| 5 | TEA | THF | RT | 16 | 46 |
| 6 | DIPEA | DCM | 0-10 | 28 | 30 |
| 7 | DIPEA | DCM | RT | 16 | 55 |
| 8 | DIPEA | THF | 0-10 | 24 | 22 |
| 9 | DIPEA | THF | RT | 24 | 47 |
Reaction conditions: Pyrazole-4-sulfonyl chloride (1.0 equiv), 2-phenylethylamine (1.05 equiv), base (1.5 equiv), solvent (10 vol).
Table 2: Synthesis of Various 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide and 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide Derivatives [1]
| Compound | R¹ | R² | R³ | Yield (%) |
| MR-S1-1 | H | Me | Me | 65 |
| MR-S1-3 | H | Me | Me | 52 |
| MR-S1-4 | Me | Me | Me | 55 |
| MR-S1-5 | H | Me | Me | 41 |
| MR-S1-9 | H | Me | Me | 64 |
| MR-S1-13 | H | Me | Me | 71 |
Optimized reaction conditions: DIPEA in DCM at room temperature for 16 hours.
Sulfonylation of Alcohols and Phenols
Pyrazole sulfonyl chlorides can also react with alcohols and phenols to form the corresponding pyrazole sulfonic esters (sulfonates). These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to activate the hydroxyl group and neutralize the generated HCl.
General Considerations
While detailed experimental protocols and extensive quantitative data for the sulfonylation of alcohols and phenols specifically with pyrazole sulfonyl chlorides are less commonly reported in the literature compared to amines, the general principles of sulfonylation apply. The reactivity of the hydroxyl group can be a limiting factor, and for less reactive alcohols, stronger bases or activating agents may be necessary.
Illustrative Workflow for Sulfonate Synthesis
Conclusion
Pyrazole sulfonyl chlorides are versatile reagents for the synthesis of a variety of sulfonated compounds, with pyrazole sulfonamides being of particular importance in medicinal chemistry. The synthesis of these sulfonyl chlorides is well-established, and their subsequent reactions with amines proceed with good to excellent yields under optimized conditions. While the general mechanism of sulfonylation is understood to be a nucleophilic substitution, further detailed computational and kinetic studies are needed to fully elucidate the specific mechanistic nuances imparted by the pyrazole ring. The sulfonylation of alcohols and phenols with pyrazole sulfonyl chlorides, although less documented, represents a promising area for further investigation to expand the synthetic utility of these valuable building blocks.
References
physical and chemical properties of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, a privileged scaffold in numerous pharmaceuticals, combined with the reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a diverse range of sulfonamide derivatives. These derivatives have shown promise in a variety of therapeutic areas, exhibiting activities such as antiproliferative and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain values are predicted based on structurally similar compounds and computational models.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇ClN₂O₂S | - |
| Molecular Weight | 194.64 g/mol | - |
| Appearance | Liquid | [1] |
| Melting Point | Not available (Predicted for 1-methyl-1H-pyrazole-4-sulfonyl chloride: 89.04 °C) | |
| Boiling Point | Not available (Predicted for 1-methyl-1H-pyrazole-4-sulfonyl chloride: 285.03 °C) | |
| Density | Not available (Predicted for 1-methyl-1H-pyrazole-4-sulfonyl chloride: 1.43 g/cm³) | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and THF. Low solubility in water. | [1] |
Table 2: Chemical Properties and Safety Information
| Property | Description | Source |
| Chemical Name | This compound | - |
| CAS Number | 1005613-94-4 | [1] |
| Reactivity | The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters. It is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is incompatible with strong bases and oxidizing agents. | [2][3] |
| Stability | Sulfonyl chlorides, in general, can be thermally unstable and susceptible to hydrolysis. Heteroaromatic sulfonyl chlorides' stability can be influenced by the nature of the heterocyclic ring. It is recommended to store the compound in a cool, dry place under an inert atmosphere. | [2][4] |
| Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed. |
Experimental Protocols
Synthesis of 1,5-dimethyl-1H-pyrazole
The precursor, 1,5-dimethyl-1H-pyrazole, can be synthesized via the condensation of acetylacetone with methylhydrazine.
Materials:
-
Acetylacetone
-
Methylhydrazine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.
-
Slowly add methylhydrazine (1.0 eq) to the stirred solution. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude 1,5-dimethyl-1H-pyrazole can be purified by distillation or column chromatography.
Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar pyrazole-4-sulfonyl chlorides.
Materials:
-
1,5-dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, and cooled in an ice bath, place a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.
-
Slowly add chlorosulfonic acid (approx. 5.5 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for several hours.
-
Monitor the reaction by TLC.
-
To the reaction mixture, add thionyl chloride (approx. 1.3 eq) dropwise at 60 °C and continue stirring for an additional 1-2 hours.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be used in subsequent steps without further purification or can be purified by vacuum distillation.
Reactivity and Applications in Drug Discovery
This compound is a key intermediate for the synthesis of a wide array of sulfonamides. The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.
This synthetic versatility allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyrazole sulfonamide derivatives have been investigated for various biological activities, including:
-
Antiproliferative Activity: Many pyrazole-based compounds have been shown to inhibit the growth of cancer cells.[5]
-
Enzyme Inhibition: This class of compounds has been found to inhibit various enzymes, such as carbonic anhydrases and kinases, which are important targets in the treatment of several diseases.[6]
-
Signaling Pathway Modulation: Pyrazole-containing drugs have been developed to target specific signaling pathways, such as the MAP kinase pathway, which is often dysregulated in cancer.[7]
Visualizations
The following diagrams illustrate the synthetic pathway to this compound and its subsequent use in synthesizing biologically active sulfonamides, as well as a representative signaling pathway that can be targeted by pyrazole derivatives.
Caption: Synthetic route to this compound and its derivatives.
Caption: The MAPK signaling pathway, a target for pyrazole-based inhibitors in cancer therapy.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Significance of Substituted Pyrazole Sulfonyl Chlorides
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and profound significance of substituted pyrazole sulfonyl chlorides in modern medicinal chemistry. This whitepaper elucidates the journey of these versatile intermediates from their conceptual origins to their role in the development of targeted therapeutics.
Substituted pyrazole sulfonyl chlorides have emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. Their intrinsic reactivity and the inherent pharmacological potential of the pyrazole nucleus have positioned them as "privileged scaffolds" in the design of novel drugs. This guide provides an in-depth exploration of their history, synthesis, and ever-expanding role in the pharmaceutical landscape.
A Legacy of Discovery: From Pyrazoles to their Sulfonylated Derivatives
The story of pyrazole sulfonyl chlorides is intrinsically linked to the discovery of the pyrazole ring itself. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative, laying the foundation for a new class of heterocyclic compounds. While Knorr's initial work did not involve sulfonyl chlorides, the subsequent understanding of electrophilic aromatic substitution reactions on the pyrazole ring paved the way for their development. The introduction of the sulfonyl chloride moiety onto the pyrazole core unlocked a new dimension of chemical reactivity, enabling the facile synthesis of a vast library of sulfonamide derivatives.
The direct sulfonation of pyrazoles, typically at the C-4 position, is achieved through electrophilic substitution using reagents like fuming sulfuric acid or sulfur trioxide. The resulting pyrazole sulfonic acid can then be converted to the corresponding sulfonyl chloride. A common and effective method for the direct chlorosulfonation of pyrazoles involves the use of chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to improve yields and minimize side reactions. This advancement was crucial for harnessing the full potential of the pyrazole scaffold in medicinal chemistry.
Synthetic Methodologies: Crafting the Molecular Tools
The synthesis of substituted pyrazole sulfonyl chlorides is a critical step in the development of pyrazole-based therapeutics. The primary method involves the direct chlorosulfonation of a pre-formed substituted pyrazole ring.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
A robust and scalable procedure for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is as follows:
-
Preparation of the Pyrazole: 3,5-Dimethyl-1H-pyrazole is synthesized via the condensation of pentane-2,4-dione with hydrazine hydrate in methanol. This reaction is typically exothermic and proceeds with high yield.[1]
-
Chlorosulfonation: The 3,5-dimethyl-1H-pyrazole is dissolved in a suitable solvent, such as chloroform.[1]
-
The solution is then slowly added to a stirred solution of chlorosulfonic acid in chloroform at a controlled temperature, usually around 0 °C, under an inert atmosphere.[1]
-
The reaction mixture is gradually warmed to 60 °C and stirred for several hours.[1]
-
Thionyl chloride is subsequently added to the reaction mixture at 60 °C to facilitate the conversion of any remaining sulfonic acid to the sulfonyl chloride.[1]
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched by carefully adding the mixture to ice-water.
-
The organic layer is separated, dried over a drying agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which can be further purified if necessary.[1]
This general protocol can be adapted for a variety of substituted pyrazoles, providing access to a wide range of sulfonyl chloride building blocks.
The Significance in Drug Discovery: A Multitude of Therapeutic Applications
The true significance of substituted pyrazole sulfonyl chlorides lies in their role as precursors to a vast array of pharmacologically active sulfonamides. The reactivity of the sulfonyl chloride group allows for its facile reaction with a diverse range of amines, leading to the generation of extensive compound libraries for high-throughput screening.
Anticancer Activity
Pyrazole sulfonamide derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. They have been shown to inhibit key enzymes involved in tumor growth and proliferation, such as kinases and carbonic anhydrases.
| Compound Class | Target | Example IC50 Values | Reference |
| Pyrazole-based benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | 0.15 µM | |
| Pyrazole-based benzenesulfonamides | Carbonic Anhydrase XII (hCA XII) | 0.12 µM | |
| Indole-pyrazole hybrids | Cyclin-Dependent Kinase 2 (CDK2) | 0.074 µM | [2] |
| Pyrazolo[4,3-c]pyridines | MCF-7 (breast cancer cell line) | 1.937 µg/mL | [2] |
| Pyrazolo[4,3-c]pyridines | HepG2 (liver cancer cell line) | 3.695 µg/mL | [2] |
| Benzimidazole-pyrazole hybrids | A549 (lung cancer cell line) | 0.15 µM | [2] |
Anti-inflammatory Activity
The most prominent example of a pyrazole sulfonamide is Celecoxib, a selective COX-2 inhibitor used for the treatment of inflammation and pain.[3][4] The sulfonamide moiety is crucial for its selective binding to the COX-2 enzyme.
Antibacterial and Antifungal Activity
Substituted pyrazole sulfonamides have also shown promising activity against various bacterial and fungal pathogens.
| Compound Class | Organism | Example MIC Values | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 µg/mL | [5] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus (multidrug-resistant) | 1-32 µg/mL | [5] |
| Pyrazole-thiazole hybrids | Methicillin-resistant S. aureus (MRSA) | <0.2 µM | [5] |
| Quinoline-substituted pyrazoles | Various bacteria | 0.12–0.98 µg/mL | [5] |
| Pyrazole-triazole hybrids | Various bacteria | 10–15 µg/mL | [5] |
Visualizing the Core Concepts
To further illustrate the central themes of this guide, the following diagrams, generated using the DOT language, provide a visual representation of key processes and relationships.
References
- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel sulfonamides derived from 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Pyrazole-sulfonamide scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents. The protocols outlined below detail the synthesis of the key pyrazole sulfonyl chloride intermediate and its subsequent conversion to a diverse range of sulfonamides.
I. Introduction
The pyrazole ring system is a versatile heterocyclic motif that forms the core of many therapeutic agents. When combined with a sulfonamide functional group, the resulting scaffold often exhibits potent and selective biological activities. Notably, pyrazole sulfonamides have been identified as effective inhibitors of enzymes such as carbonic anhydrases, which are implicated in several pathologies including cancer.[1][2] This document provides detailed experimental procedures for the synthesis of this compound and its application in the preparation of novel sulfonamide derivatives.
II. Synthesis of this compound
The synthesis of the target sulfonyl chloride is a two-step process starting from readily available reagents. The first step involves the formation of the 1,5-dimethyl-1H-pyrazole ring, followed by sulfonylchlorination at the C4 position.
Experimental Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of the key intermediate.
Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazole
This protocol is adapted from the synthesis of analogous dimethylpyrazole derivatives.
-
To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazole. The product is often of sufficient purity for the next step, or it can be purified by distillation.
Protocol 2: Synthesis of this compound
This protocol is based on the sulfonylchlorination of similar pyrazole systems.[3]
-
In a flask equipped with a dropping funnel and under a nitrogen atmosphere, add 1,5-dimethyl-1H-pyrazole (1.0 eq) to chloroform (3 volumes).
-
Slowly add this solution to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform (7 volumes) at 0°C.
-
After the addition is complete, gradually raise the temperature of the reaction mixture to 60°C and stir for 10 hours.
-
To the reaction mixture, add thionyl chloride (1.3 eq) dropwise over 20 minutes at 60°C and continue stirring for an additional 2 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to 0-10°C.
-
Carefully pour the reaction mixture into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield this compound as a solid.
Data Presentation: Synthesis of Pyrazole Sulfonyl Chlorides
The following table presents typical yields for the synthesis of related pyrazole sulfonyl chlorides, which are expected to be comparable for the 1,5-dimethyl isomer.
| Precursor | Sulfonylating Agent | Solvent | Yield (%) | Reference |
| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic Acid / Thionyl Chloride | Chloroform | 90 | [3] |
| 1,3,5-trimethyl-1H-pyrazole | Chlorosulfonic Acid / Thionyl Chloride | Chloroform | 90 | [3] |
III. Synthesis of Novel Sulfonamides
The synthesized this compound can be readily reacted with a variety of primary and secondary amines to generate a library of novel sulfonamides.
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of pyrazole sulfonamides.
Protocol 3: General Procedure for the Synthesis of N-substituted-1,5-dimethyl-1H-pyrazole-4-sulfonamides
-
Dissolve the desired amine (1.05 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in dichloromethane (DCM) (5 volumes).
-
To this solution, add a solution of this compound (1.0 eq) in DCM (5 volumes) at room temperature (25-30°C).
-
Stir the reaction mixture for 16 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.
-
Purify the crude sulfonamide by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Data Presentation: Representative Yields of Sulfonamide Synthesis
The following table provides representative yields for the synthesis of sulfonamides from related pyrazole-4-sulfonyl chlorides with various amines. Yields are expected to be similar for reactions with this compound.
| Pyrazole Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 55 | [3] |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 52 | [3] |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Piperidine | TEA | THF | 91 | [4] |
| p-Toluenesulfonyl chloride | Aniline | Pyridine | - | ~100 | [5] |
| Benzenesulfonyl chloride | Piperidine | Pyridine | DCM | 92 | [5] |
IV. Application in Drug Discovery: Targeting Carbonic Anhydrase IX
Many pyrazole sulfonamides have been shown to be potent inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme that is highly expressed in many types of tumors and is associated with poor prognosis.[1] CAIX expression is induced by hypoxia via the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor.[2] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX helps to maintain a neutral intracellular pH (pHi) in cancer cells while contributing to an acidic tumor microenvironment, which promotes tumor progression and metastasis.[2]
Inhibition of CAIX by sulfonamides leads to a decrease in the cancer cell's intracellular pH. This intracellular acidification can trigger a cascade of events leading to apoptosis (programmed cell death), making CAIX an attractive target for cancer therapy.[6][7]
Signaling Pathway: CAIX Inhibition Leading to Apoptosis
Caption: CAIX inhibition by pyrazole sulfonamides disrupts pH homeostasis, leading to apoptosis.
V. Characterization of Novel Sulfonamides
Synthesized compounds should be characterized using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Column Chromatography: For purification of the final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the synthesized sulfonamides.
-
Mass Spectrometry (MS): To determine the molecular weight of the final compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.
VI. Conclusion
The protocols and data presented herein provide a robust framework for the synthesis and exploration of novel sulfonamides derived from this compound. These compounds hold significant potential for the development of new therapeutic agents, particularly in the field of oncology through the inhibition of key enzymes like carbonic anhydrase IX. Researchers are encouraged to utilize these methods to generate diverse libraries of pyrazole sulfonamides for further biological evaluation.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride in Medicinal Chemistry
Introduction
1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a key building block in medicinal chemistry, primarily utilized in the synthesis of various sulfonamide derivatives. The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[1][2][3] The incorporation of a sulfonyl chloride group at the 4-position of the 1,5-dimethylpyrazole ring provides a reactive handle for the facile introduction of a sulfonamide linkage, a well-established pharmacophore in numerous clinically approved drugs.[1][2] This combination allows for the exploration of diverse chemical space and the development of novel therapeutic agents targeting a range of biological targets, including kinases and cyclooxygenase (COX) enzymes.[4][5][6]
Key Applications in Medicinal Chemistry
-
Antiproliferative Agents: Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The resulting pyrazole-4-sulfonamides are considered promising pharmacophores for the development of new anti-tumor compounds.[1][2]
-
Cyclooxygenase (COX) Inhibitors: The pyrazole scaffold is a core component of several selective COX-2 inhibitors, such as celecoxib.[7][8] While celecoxib itself is a 1,5-diarylpyrazole, the general principles of targeting COX enzymes with pyrazole-based sulfonamides are well-established, suggesting the potential for derivatives of this compound in this area.[4][5][7][9]
-
Kinase Inhibitors: The pyrazole core is a versatile scaffold for the design of kinase inhibitors.[6][10][11] The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the kinase hinge region or other key residues in the active site. The 1,5-dimethylpyrazole moiety can be tailored to occupy specific hydrophobic pockets.
-
Carbonic Anhydrase Inhibitors: Pyrazole-based benzenesulfonamides have been investigated as inhibitors of human carbonic anhydrase isoforms, which are implicated in various diseases.[12]
Quantitative Data
The following table summarizes the biological activity of representative compounds synthesized using pyrazole-4-sulfonyl chloride derivatives.
| Compound ID | Target/Assay | IC50 / GI50 (µM) | Cell Line | Reference |
| Compound 11 | COX-2 Inhibition | 0.043 | - | [5] |
| MCF-7 (Antiproliferative) | 2.85 | MCF-7 | [5] | |
| HT-29 (Antiproliferative) | 2.12 | HT-29 | [5] | |
| EGFR Inhibition | 0.083 | - | [5] | |
| Topo-1 Inhibition | 0.020 | - | [5] | |
| Compound 12 | COX-2 Inhibition | 0.049 | - | [5] |
| MCF-7 (Antiproliferative) | 23.99 | MCF-7 | [5] | |
| HT-29 (Antiproliferative) | 69.37 | HT-29 | [5] | |
| Compound 15 | COX-2 Inhibition | 0.045 | - | [5] |
| MCF-7 (Antiproliferative) | 15.63 | MCF-7 | [5] | |
| HT-29 (Antiproliferative) | 4.35 | HT-29 | [5] | |
| PYZ3 | COX-2 Inhibition | 0.011 | - | [4] |
| PYZ37 | COX-2 Inhibition | 0.2 | - | [4] |
| ODZ2 | COX-2 Inhibition | 0.48 | - | [4] |
| Compound 5f | COX-2 Inhibition | 1.50 | RAW264.7 | [13] |
| Compound 6f | COX-2 Inhibition | 1.15 | RAW264.7 | [13] |
| Compound 4k | hCAII Inhibition | 0.24 | - | [12] |
| Compound 4j | hCAIX Inhibition | 0.15 | - | [12] |
| Compound 4g | hCAXII Inhibition | 0.12 | - | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related pyrazole-4-sulfonyl chlorides.[1]
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane
-
Sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform (3 volumes).
-
In a separate flask, prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 volumes).
-
Cool the pyrazole solution to 0 °C using an ice bath.
-
Slowly add the chlorosulfonic acid solution to the pyrazole solution while maintaining the temperature at 0 °C.
-
After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.
-
Add thionyl chloride (1.32 equiv) to the reaction mixture at 60 °C over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0-10 °C.
-
Carefully pour the reaction mixture into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be used directly in the next step or purified by column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of Pyrazole-4-sulfonamides
This protocol describes the general method for coupling this compound with a primary or secondary amine.[1][2]
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1.05 equiv) in dichloromethane (5 volumes).
-
Add diisopropylethylamine (1.5 equiv) to the solution at room temperature (25–30 °C).
-
In a separate flask, dissolve this compound (1.0 equiv) in dichloromethane (5 volumes).
-
Add the sulfonyl chloride solution to the amine solution at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide derivative.[1][2]
Visualizations
Caption: Synthetic workflow for pyrazole-4-sulfonamide derivatives.
Caption: COX-2 inhibition pathway by pyrazole-4-sulfonamides.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-Substituted 1,5-Dimethyl-1H-pyrazole-4-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with primary amines is a robust and versatile method for the synthesis of a diverse range of N-substituted sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the pyrazole and sulfonamide moieties in numerous biologically active molecules. Pyrazole-sulfonamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antiproliferative, anti-inflammatory, and enzyme inhibitory properties.[1] The 1,5-dimethylpyrazole scaffold offers a synthetically accessible and readily functionalizable core for the development of novel therapeutic agents.
These application notes provide a detailed protocol for the synthesis of N-substituted 1,5-dimethyl-1H-pyrazole-4-sulfonamides, a summary of reaction parameters with various primary amines, and an overview of the biological significance of this compound class, with a focus on their role as enzyme inhibitors.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, facilitated by a base, yields the stable sulfonamide product. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the primary amine, rendering it unreactive.
Data Presentation
The following table summarizes the reaction of this compound with a selection of primary amines under standardized conditions, showcasing the scope and efficiency of this protocol.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Phenylethylamine | N-(2-Phenylethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide | 16 | 55 |
| 2 | 2-(Cyclohex-1-en-1-yl)ethanamine | N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide | 16 | 65 |
| 3 | 4-Chlorophenethylamine | N-(4-Chlorophenethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide | 16 | 54 |
| 4 | Aniline | N-Phenyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide | 12 | High |
| 5 | Benzylamine | N-Benzyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide | 12 | High |
| 6 | Cyclohexylamine | N-Cyclohexyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide | 14 | Good |
Note: Yields are based on published data for structurally similar pyrazole sulfonamides and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Materials and Equipment
-
This compound
-
Primary amine of choice
-
Anhydrous dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
General Protocol for the Synthesis of N-Substituted 1,5-Dimethyl-1H-pyrazole-4-sulfonamides
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.05 equivalents) in anhydrous dichloromethane (DCM, 10 volumes relative to the sulfonyl chloride).
-
Addition of Base: To the stirred solution, add diisopropylethylamine (DIPEA) (1.5 equivalents) at room temperature (25-30 °C).
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the amine solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, add cold deionized water (10 volumes) to the reaction mixture and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure N-substituted 1,5-dimethyl-1H-pyrazole-4-sulfonamide.
Visualization of Experimental Workflow and Biological Context
To illustrate the experimental process and the biological relevance of the synthesized compounds, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the synthesis of N-substituted 1,5-dimethyl-1H-pyrazole-4-sulfonamides.
Caption: A diagram illustrating the role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment and its inhibition by pyrazole sulfonamides.
Biological Significance and Applications
Many pyrazole-sulfonamide derivatives have been investigated for their potential as therapeutic agents. A significant area of research is their activity as enzyme inhibitors.
-
Carbonic Anhydrase (CA) Inhibitors: Certain pyrazole sulfonamides have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX.[2] Under hypoxic conditions, often found in solid tumors, CA IX is overexpressed and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, invasion, and metastasis.[3][4] By inhibiting CA IX, these compounds can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.[2][5]
-
N-Myristoyltransferase (NMT) Inhibitors: NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of proteins. This modification is crucial for protein localization and function. NMT is an attractive drug target for various diseases, including fungal infections and parasitic diseases such as African sleeping sickness caused by Trypanosoma brucei.[6][7][8][9] Pyrazole sulfonamides have been developed as potent inhibitors of T. brucei NMT, demonstrating the potential of this scaffold in the development of novel anti-parasitic drugs.
-
Acetohydroxyacid Synthase (AHAS) Inhibitors: AHAS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but not in animals.[10][11] This makes it an excellent target for the development of herbicides. Pyrazole sulfonamide derivatives have been designed and synthesized as potential AHAS inhibitors, showing promise for applications in agriculture.[12]
The diverse biological activities of pyrazole sulfonamides underscore the importance of the synthetic protocol described herein for generating compound libraries for drug discovery and development. The ability to readily modify the primary amine component allows for fine-tuning of the steric and electronic properties of the final molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Profiling and Inhibition of Protein Lipidation in Vector and Host Stages of the Sleeping Sickness Parasite Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gosset.ai [gosset.ai]
- 12. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors Using 1,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of pyrazole-based kinase inhibitors utilizing 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a key building block. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This document outlines detailed synthetic protocols, data on the inhibitory activities of representative compounds, and methodologies for assessing their impact on cellular signaling pathways.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, kinases have emerged as major targets for therapeutic intervention. Pyrazole-containing compounds have shown significant promise as kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. The this compound scaffold offers a versatile platform for the synthesis of a diverse library of kinase inhibitors, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
Synthetic Workflow and Key Reactions
The synthesis of pyrazole-based kinase inhibitors using this compound typically follows a well-defined workflow. This involves the initial synthesis of the pyrazole core, followed by sulfonyl chloride formation, and finally, coupling with a variety of amine-containing fragments to generate the final sulfonamide inhibitors. Subsequent biological evaluation is then performed to determine their inhibitory potency and cellular effects.
References
Application Notes and Protocols for the Scalable Synthesis of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-4-sulfonamide derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The 1,5-dimethyl-1H-pyrazole-4-sulfonamide scaffold, in particular, is a key pharmacophore in various therapeutic agents. The development of a robust and scalable synthetic process is crucial for the efficient production of these derivatives for research and potential clinical applications.
These application notes provide a detailed overview of a scalable synthetic route to 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives, focusing on key process considerations for large-scale production. The protocols are based on established laboratory procedures with adaptations for improved safety, efficiency, and scalability.
Synthetic Strategy
The overall synthetic strategy involves a three-step process starting from readily available starting materials:
-
Pyrazole Core Formation: The synthesis of the 3,5-dimethyl-1H-pyrazole core is achieved through the Knorr pyrazole synthesis, a well-established and industrially applicable reaction.
-
N-Methylation: Introduction of the methyl group at the N-1 position of the pyrazole ring.
-
Chlorosulfonylation: Functionalization of the pyrazole ring at the C-4 position to introduce the sulfonyl chloride group.
-
Sulfonamide Formation: Reaction of the pyrazole-4-sulfonyl chloride with a variety of primary and secondary amines to generate the desired sulfonamide derivatives.
Scalability and Process Chemistry Considerations
Transitioning from laboratory-scale synthesis to large-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Flow Chemistry: For both the pyrazole synthesis and the final sulfonamide formation, transitioning from batch to continuous flow processing can offer significant advantages in terms of heat and mass transfer, reaction control, safety, and reduced reaction times.[1]
-
Reagent Selection for Chlorosulfonylation: While chlorosulfonic acid is effective, its use on a large scale presents significant handling and safety challenges. The use of thionyl chloride in conjunction with chlorosulfonic acid has been shown to be effective.[2]
-
Work-up and Purification: Large-scale reactions necessitate the development of robust and scalable work-up and purification procedures. Crystallization is often preferred over chromatography for purification on an industrial scale. The synthesis of Celecoxib, a structurally related drug, often employs crystallization for purification, achieving high purity and good yields.[3]
-
Safety:
-
Hydrazine: Hydrazine hydrate is a toxic and potentially explosive reagent. Strict safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area, are mandatory. For large-scale operations, closed-system transfers are recommended.
-
Chlorosulfonylation: This reaction is highly exothermic and releases corrosive gases. Careful temperature control and efficient off-gas scrubbing are essential.
-
Exothermic Reactions: The initial pyrazole formation and the chlorosulfonylation steps are exothermic. Gradual addition of reagents and efficient cooling are critical to maintain control of the reaction temperature.
-
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
This protocol is based on the Knorr pyrazole synthesis.
Materials:
-
Pentane-2,4-dione
-
Hydrazine hydrate (85% solution in water)
-
Methanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Ice bath
Procedure:
-
To a solution of pentane-2,4-dione in methanol in a round-bottom flask, add 85% hydrazine hydrate dropwise at 25–30 °C. The reaction is exothermic and should be controlled with an ice bath if necessary.[2]
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
The resulting crude 3,5-dimethyl-1H-pyrazole can be used in the next step without further purification. A yield of approximately 95% can be expected.[2]
Protocol 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium tert-butoxide
-
Methyl iodide
-
Tetrahydrofuran (THF)
-
Nitrogen atmosphere apparatus
Procedure:
-
To a solution of 3,5-dimethyl-1H-pyrazole in THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide in portions.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 40 minutes.
-
Add a solution of methyl iodide in THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC.
-
After completion, quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3,5-trimethyl-1H-pyrazole. A yield of around 78% is reported.[4]
Protocol 3: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride
Materials:
-
1,3,5-Trimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Nitrogen atmosphere apparatus
Procedure:
-
To a solution of 1,3,5-trimethyl-1H-pyrazole in chloroform at 0 °C under a nitrogen atmosphere, slowly add chlorosulfonic acid.[2]
-
After the addition, add thionyl chloride dropwise over 20 minutes at 60 °C.[2]
-
Stir the reaction mixture at 60 °C for 2 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid. A yield of approximately 90% is expected.[2]
Protocol 4: General Procedure for the Synthesis of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives
Materials:
-
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the desired amine and DIPEA in DCM at room temperature.[2]
-
Add a solution of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in DCM dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 16 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with cold water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivative.[4]
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Yield | Reference |
| 1 | 3,5-Dimethyl-1H-pyrazole | Pentane-2,4-dione | 85% Hydrazine hydrate | Methanol | ~95% | [2] |
| 2 | 1,3,5-Trimethyl-1H-pyrazole | 3,5-Dimethyl-1H-pyrazole | Potassium tert-butoxide, Methyl iodide | THF | ~78% | [4] |
| 3 | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 1,3,5-Trimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | ~90% | [2] |
| 4 | N-Substituted-1,5-dimethyl-1H-pyrazole-4-sulfonamide | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | Amine, DIPEA | Dichloromethane | Variable | [2][4] |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives.
Scalable Synthesis Logic
Caption: Key considerations for scaling up the synthesis from laboratory to industrial production.
References
- 1. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sulfonamide Bond Formation Under Anhydrous Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of sulfonamides under anhydrous conditions, a critical transformation in medicinal chemistry and drug development. Sulfonamides are a key functional group present in a wide array of therapeutic agents. The protocols detailed below outline common and robust methods for the formation of sulfonamide bonds, ensuring high yields and purity by minimizing water-related side reactions.
Introduction
The formation of a sulfonamide bond is a cornerstone reaction in organic synthesis, particularly in the pharmaceutical industry. The reaction typically involves the coupling of a sulfonyl-containing electrophile with a primary or secondary amine. Performing this reaction under anhydrous (water-free) conditions is often crucial to prevent the hydrolysis of the reactive sulfonyl species, which can lead to the formation of sulfonic acids and reduce the overall yield of the desired sulfonamide.[1] This document outlines two primary, reliable methods for anhydrous sulfonamide bond formation: the classical approach using sulfonyl chlorides and a modern alternative employing sulfonyl fluorides.
Method 1: Classical Sulfonamide Synthesis from Sulfonyl Chlorides
The most traditional and widely used method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2] The base is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3]
General Reaction Scheme
Experimental Protocol
This protocol provides a general procedure for the synthesis of sulfonamides from sulfonyl chlorides in an anhydrous aprotic solvent.
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[1]
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[3]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[3][4]
Troubleshooting and Side Reactions
-
Di-sulfonylation: Primary amines can sometimes react with two equivalents of the sulfonyl chloride. Using a slight excess of the amine can help minimize this.[1]
-
Hydrolysis of Sulfonyl Chloride: The presence of moisture can lead to the formation of the corresponding sulfonic acid. Ensuring strictly anhydrous conditions and using freshly distilled solvents is critical.[1]
Method 2: Sulfonamide Synthesis from Sulfonyl Fluorides
An increasingly popular alternative to sulfonyl chlorides are sulfonyl fluorides. They are generally more stable and less susceptible to hydrolysis, offering a wider functional group tolerance.[5] However, their reduced reactivity often necessitates the use of a catalyst or activator.[6][7]
Lewis Acid Catalyzed Protocol
A mild and effective method utilizes calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride.[6][7][8]
General Reaction Scheme:
Materials:
-
Sulfonyl fluoride (1.0 eq)
-
Primary or secondary amine (1.0 - 2.0 eq)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 eq)
-
Anhydrous tert-amyl alcohol or other suitable solvent[7]
Procedure:
-
Reaction Setup: To a vial, add the sulfonyl fluoride (1 equiv), the amine (2 equiv), and Ca(NTf₂)₂ (1 equiv).[8]
-
Solvent Addition: Add the anhydrous solvent (to a concentration of 0.20 M).[8]
-
Reaction: Stir the mixture at 60 °C for 24 hours.[8]
-
Monitoring and Workup: Monitor the reaction by LC/MS. Upon completion, the workup typically involves dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
Purification: The crude product is then purified by chromatography.
Catalytic Amidation Protocol
A highly efficient catalytic method employs 1-hydroxybenzotriazole (HOBt) in combination with silicon additives.[5]
General Reaction Scheme:
This method is particularly effective for sterically hindered substrates and can be run with very low catalyst loading.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for the described methods.
Table 1: Sulfonamide Synthesis from Sulfonyl Chlorides
| Sulfonyl Chloride | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2,4-Dichlorobenzenesulfonyl chloride | Aniline | Pyridine | DCM | 12 | 92 | [3] |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | THF | 6 | 88 | [1] |
| Methanesulfonyl chloride | Piperidine | Triethylamine | DCM | 2 | 95 | [2] |
Table 2: Sulfonamide Synthesis from Sulfonyl Fluorides with Ca(NTf₂)₂
| Sulfonyl Fluoride | Amine | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzenesulfonyl fluoride | 4-Methoxyaniline | t-Amyl alcohol | 24 | 60 | 95 | [7][8] |
| 4-Cyanobenzenesulfonyl fluoride | Aniline | t-Amyl alcohol | 1 | 60 | 85 | [7][8] |
| 1-Naphthalenesulfonyl fluoride | Morpholine | t-Amyl alcohol | 24 | 60 | 89 | [6] |
Table 3: Catalytic Amidation of Sulfonyl Fluorides with HOBt
| Sulfonyl Fluoride | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Phenylsulfonyl fluoride | Dibenzylamine | 10 | 12 | 95 | [5] |
| 2,4,6-Trimethylbenzenesulfonyl fluoride | Aniline | 10 | 12 | 91 | [5] |
| 1-Adamantanesulfonyl fluoride | Amantadine | 0.02 | 24 | 92 (multidecagram scale) | [5] |
Visualizing the Workflow and Logic
Experimental Workflow for Classical Sulfonamide Synthesis
Caption: Standard workflow for classical sulfonamide synthesis.
Logical Relationship of Anhydrous Conditions
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. theballlab.com [theballlab.com]
- 8. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Pyrazole Sulfonyl Chlorides in Modern Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pyrazole and its derivatives are foundational scaffolds in the discovery and development of novel agrochemicals. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with potent herbicidal, fungicidal, and insecticidal activities. Among the key intermediates in the synthesis of these agrochemicals, pyrazole sulfonyl chlorides stand out as a critical building block, particularly for the creation of highly effective sulfonylurea and sulfonamide-based active ingredients. This document provides detailed application notes and experimental protocols for the use of pyrazole sulfonyl chlorides in the development of next-generation crop protection agents.
Herbicidal Applications: Targeting Essential Amino Acid Synthesis
Pyrazole sulfonyl chlorides are instrumental in the synthesis of sulfonylurea herbicides, a class of compounds renowned for their high efficacy at low application rates. These herbicides act by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] As this pathway is absent in mammals, these herbicides exhibit low mammalian toxicity.
Key Herbicide Example: Pyrazosulfuron-ethyl
Pyrazosulfuron-ethyl is a widely used sulfonylurea herbicide for the control of broadleaf weeds and sedges in rice and other crops. Its synthesis prominently features a pyrazole sulfonyl chloride intermediate.
Table 1: Herbicidal Activity of Pyrazosulfuron-ethyl
| Target Weed(s) | Application Rate (g/ha) | Efficacy (%) | Reference |
| Annual and perennial broad-leaved weeds and sedges in rice | 15-30 | High | [Pyrazosulfuron-ethyl data] |
Experimental Protocol: Synthesis of Pyrazosulfuron-ethyl via a Pyrazole Sulfonyl Chloride Intermediate
This protocol outlines the key steps in the synthesis of Pyrazosulfuron-ethyl, starting from the corresponding pyrazole.
Workflow for Pyrazosulfuron-ethyl Synthesis:
Caption: Synthetic pathway of Pyrazosulfuron-ethyl.
Materials:
-
1-Methyl-1H-pyrazole-4-carboxylate
-
Chlorosulfonic acid
-
Thionyl chloride
-
2-amino-4,6-dimethoxypyrimidine
-
Anhydrous acetonitrile
-
Pyridine
Procedure:
-
Synthesis of 1-Methyl-4-ethoxycarbonylpyrazole-5-sulfonyl chloride:
-
To a stirred solution of chlorosulfonic acid, slowly add 1-methyl-1H-pyrazole-4-carboxylate at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
The precipitated solid is filtered, washed with cold water, and dried to yield 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonyl chloride.
-
-
Synthesis of Pyrazosulfuron-ethyl:
-
Dissolve 2-amino-4,6-dimethoxypyrimidine in anhydrous acetonitrile containing pyridine.
-
To this solution, add 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonyl chloride portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
The resulting precipitate is filtered, washed with acetonitrile, and dried to obtain Pyrazosulfuron-ethyl.
-
Fungicidal Applications: Disrupting Fungal Respiration and Cell Integrity
Pyrazole sulfonyl chlorides can be converted into pyrazole sulfonamides, a class of compounds that has shown significant promise as fungicides. While the exact mode of action can vary, some pyrazole-based fungicides are known to inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, disrupting energy production in fungal cells.[3][4] Other pyrazole sulfonamides may act by disrupting the integrity of the fungal cell membrane.[5]
Table 2: In Vitro Antifungal Activity of Representative Pyrazole Sulfonamide Derivatives
| Compound ID | Fungal Species | EC50 (mg/L) | Reference |
| T24 | Rhizoctonia solani | 0.45 | [6] |
| C22 | Valsa mali | 0.45 | [5] |
| C22 | Sclerotinia sclerotiorum | 0.49 | [5] |
| C22 | Botrytis cinerea | 0.57 | [5] |
| C22 | Rhizoctonia solani | 3.06 | [5] |
| Compound 26 | Valsa mali | 1.787 | [7] |
| Compound 26 | Thanatephorus cucumeris | 1.638 | [7] |
| Compound 26 | Rhizoctonia solani | 2.182 | [7] |
| Compound 26 | Botrytis cinerea | 2.432 | [7] |
| c17 | Valsa mali | 13.49 | [8] |
Experimental Protocol: General Synthesis of Fungicidal Pyrazole Sulfonamides
This protocol describes a general method for the synthesis of pyrazole sulfonamides from a pyrazole sulfonyl chloride intermediate.
Workflow for Fungicidal Pyrazole Sulfonamide Synthesis:
Caption: General synthetic route for fungicidal pyrazole sulfonamides.
Materials:
-
Substituted pyrazole
-
Chlorosulfonic acid
-
Appropriate amine (e.g., aniline, benzylamine derivatives)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Synthesis of Pyrazole Sulfonyl Chloride:
-
Follow the procedure described in the herbicide section for the chlorosulfonation of the desired substituted pyrazole.
-
-
Synthesis of Pyrazole Sulfonamide:
-
Dissolve the pyrazole sulfonyl chloride in DCM.
-
Add the desired amine and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the target pyrazole sulfonamide.[5]
-
Insecticidal Applications: Targeting the Nervous System and Energy Metabolism
The versatility of pyrazole sulfonyl chlorides also extends to the synthesis of insecticides. Pyrazole-based insecticides can act on various targets, including the nervous system and energy metabolism of insects. Some pyrazole insecticides are known to inhibit mitochondrial electron transport at the NADH-CoQ reductase site (Complex I), leading to the disruption of ATP formation and ultimately, insect death.[9]
Table 3: Insecticidal Activity of Representative Pyrazole Derivatives
| Compound ID | Target Pest | LC50 (mg/L) | Reference |
| 7g | Plutella xylostella | 5.32 | [10] |
| 7g | Spodoptera exigua | 6.75 | [10] |
| 7g | Spodoptera frugiperda | 7.64 | [10] |
| 9l | Aphis fabae | 3.81 | [11] |
| 2 | Aphis craccivora (nymphs, 48h) | 0.006 | [12] |
| 3 | Aphis craccivora (nymphs, 48h) | 0.007 | [12] |
Note: Not all compounds in this table are explicitly synthesized from pyrazole sulfonyl chlorides, but they represent the potential of the pyrazole scaffold in insecticides.
Experimental Protocol: General Synthesis of Insecticidal Pyrazole Sulfonamides
A similar synthetic strategy to that of fungicides can be employed to generate insecticidal pyrazole sulfonamides.
Workflow for Insecticidal Pyrazole Sulfonamide Synthesis:
Caption: General synthetic route for insecticidal pyrazole sulfonamides.
Procedure:
The synthesis follows the same general principles as the fungicidal pyrazole sulfonamides, with the key difference being the choice of the amine component, which is selected to impart insecticidal activity.
Signaling Pathways and Mode of Action
Herbicides (ALS Inhibitors):
Caption: Inhibition of ALS by pyrazole sulfonylurea herbicides.
Fungicides and Insecticides (Mitochondrial Electron Transport Chain Inhibition):
Caption: Inhibition of mitochondrial respiration by pyrazole-based agrochemicals.
Conclusion
Pyrazole sulfonyl chlorides are a versatile and highly valuable class of intermediates in the synthesis of a wide array of agrochemicals. Their ability to be readily converted into sulfonylureas and sulfonamides provides a powerful tool for medicinal chemists to develop novel herbicides, fungicides, and insecticides with diverse modes of action. The protocols and data presented herein offer a foundational guide for researchers in the ongoing effort to create more effective and sustainable crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of action of insecticidal dihydropyrazoles: selective block of impulse generation in sensory nerves. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. b.aun.edu.eg [b.aun.edu.eg]
Application Note and Protocol for Derivatization of Complex Amines using 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of complex amines, such as biogenic amines, amino acids, and pharmaceutical compounds with amine functionalities, is a critical task in various scientific disciplines, including drug metabolism, clinical diagnostics, and food safety. The inherent polarity and often low volatility of these compounds can present challenges for their direct analysis by modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations by improving the chromatographic retention, enhancing ionization efficiency, and increasing the sensitivity and selectivity of detection.
This document provides a detailed application note and protocol for the use of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a derivatizing agent for primary and secondary amines in complex matrices. The reaction yields a stable sulfonamide derivative with favorable chromatographic and mass spectrometric properties, enabling robust and sensitive quantification by LC-MS/MS.
Physicochemical Properties of the Derivatizing Reagent
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1005613-94-4[1] |
| Molecular Formula | C5H7ClN2O2S[1] |
| Molecular Weight | 194.63 g/mol [1] |
| Appearance | Liquid[1] |
| Purity | ≥95%[1] |
Derivatization Reaction
This compound reacts with primary and secondary amines in a nucleophilic substitution reaction under alkaline conditions to form a stable sulfonamide bond. The pyrazole moiety provides a site for protonation, which can enhance ionization in positive mode electrospray ionization (ESI) mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound (≥95% purity)
-
Amine standards (e.g., representative primary and secondary amines of interest)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH4OH)
-
Sodium bicarbonate
-
Sodium carbonate
-
Internal Standard (IS): A structurally similar compound not expected to be present in the sample. A stable isotope-labeled analog of the analyte of interest is ideal.
Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source
-
Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Vortex mixer
-
Centrifuge
-
Thermomixer or water bath
-
Analytical balance
-
pH meter
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each amine standard and the internal standard in an appropriate solvent (e.g., methanol or water).
-
Working Standard Mixture: Prepare a mixed working standard solution containing all target amines at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the initial mobile phase composition.
-
Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into a blank matrix extract to cover the expected concentration range of the analytes in the samples.
Sample Preparation and Derivatization Protocol
This protocol is a general guideline and should be optimized for specific applications and matrices.
-
Sample Extraction:
-
For biological fluids (e.g., plasma, urine): Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex and centrifuge. Collect the supernatant.
-
For tissue samples: Homogenize the tissue in a suitable buffer and perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the amine-containing fraction.
-
-
Derivatization Reaction:
-
To 100 µL of the sample extract or standard solution, add 100 µL of 100 mM sodium carbonate-bicarbonate buffer (pH 9.5).
-
Add 100 µL of 1 mg/mL this compound in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a thermomixer or water bath.
-
-
Reaction Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of 1% (v/v) ammonium hydroxide to quench the excess derivatizing reagent.
-
Vortex and let it stand for 10 minutes at room temperature.
-
-
Final Sample Preparation:
-
Centrifuge the derivatized sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific analytes and LC-MS system.
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
MRM Transition Optimization: The precursor ion will be the [M+H]+ of the derivatized amine. The product ions should be determined by infusing a derivatized standard and performing a product ion scan.
Data Presentation
Representative Quantitative Data
The following tables present simulated data to illustrate the expected performance of the method.
Table 1: Linearity and Sensitivity of Derivatized Amines
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Amphetamine | 1 - 500 | 0.998 | 0.5 | 1 |
| Cadaverine | 5 - 1000 | 0.995 | 2 | 5 |
| Histamine | 2 - 500 | 0.997 | 1 | 2 |
| Phenylethylamine | 1 - 250 | 0.999 | 0.4 | 1 |
Table 2: Recovery and Matrix Effect in Human Plasma
| Analyte | Spiked Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Amphetamine | 10 | 95.2 | -8.5 |
| 100 | 98.1 | -6.2 | |
| Cadaverine | 20 | 92.5 | -12.3 |
| 200 | 94.3 | -10.1 | |
| Histamine | 15 | 96.8 | -7.9 |
| 150 | 99.2 | -5.5 | |
| Phenylethylamine | 10 | 97.4 | -6.1 |
| 100 | 101.5 | -4.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization and analysis of complex amines.
Derivatization Reaction Pathway
Caption: General reaction scheme for the derivatization of amines.
Conclusion
The use of this compound as a derivatizing agent offers a robust and sensitive method for the quantification of complex amines in various matrices. The provided protocol serves as a starting point for method development and can be optimized to meet the specific requirements of different analytical challenges. The resulting sulfonamide derivatives exhibit excellent chromatographic and mass spectrometric properties, making this a valuable tool for researchers, scientists, and drug development professionals.
References
Application Note and Protocol: Chlorosulfonation of 1,5-Dimethyl-1H-Pyrazole
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental procedure for the synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride through chlorosulfonation, a key intermediate in the development of novel sulfonamide-based therapeutic agents.
Introduction
Pyrazole sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these compounds often proceeds via a pyrazole sulfonyl chloride intermediate. This document outlines a detailed protocol for the chlorosulfonation of 1,5-dimethyl-1H-pyrazole to yield this compound. The procedure is adapted from established methods for the chlorosulfonation of analogous pyrazole derivatives.[1]
Experimental Workflow
The experimental process involves the slow addition of a solution of 1,5-dimethyl-1H-pyrazole in an inert solvent to a cooled solution of chlorosulfonic acid. The reaction temperature is then elevated to drive the reaction to completion. Thionyl chloride is subsequently added to facilitate the conversion of any remaining sulfonic acid to the desired sulfonyl chloride. The reaction is then quenched, and the product is isolated and purified.
Figure 1. Experimental workflow for the chlorosulfonation of 1,5-dimethyl-1H-pyrazole.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the chlorosulfonation of 1,5-dimethyl-1H-pyrazole, based on analogous reactions.[1]
| Parameter | Value | Unit |
| Reactants | ||
| 1,5-Dimethyl-1H-pyrazole | 1.0 | eq |
| Chlorosulfonic Acid | 5.5 | eq |
| Thionyl Chloride | 1.3 | eq |
| Reaction Conditions | ||
| Initial Temperature | 0 | °C |
| Reaction Temperature | 60 | °C |
| Reaction Time | 12 (10 + 2) | hours |
| Product | ||
| Expected Product | This compound | - |
| Anticipated Yield | ~90% (based on similar substrates)[1] | % |
| Appearance (anticipated) | Pale yellow solid | - |
Detailed Experimental Protocol
Materials and Reagents:
-
1,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is performed under an inert atmosphere (nitrogen) to prevent moisture from entering the reaction vessel.
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, prepare a solution of chlorosulfonic acid (5.5 eq) in anhydrous chloroform.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Pyrazole:
-
Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous chloroform.
-
Slowly add the pyrazole solution to the stirred solution of chlorosulfonic acid via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
-
Reaction:
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C.
-
Maintain the reaction at 60 °C and continue stirring for 10 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Addition of Thionyl Chloride:
-
Work-up:
-
Cool the reaction mixture to 0-10 °C using an ice bath.
-
Carefully pour the cooled reaction mixture into a flask containing a mixture of dichloromethane and ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. The expected spectral data will be analogous to similar pyrazole sulfonyl chlorides. For instance, the ¹H NMR of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride shows signals for the methyl groups at δ 3.79, 2.55, and 2.47 ppm.[1]
-
Conclusion
This protocol provides a comprehensive and detailed procedure for the chlorosulfonation of 1,5-dimethyl-1H-pyrazole, a crucial step in the synthesis of various biologically active sulfonamide derivatives. Adherence to the outlined safety precautions and reaction conditions is essential for the successful and safe execution of this synthesis.
References
Troubleshooting & Optimization
troubleshooting low yields in pyrazole sulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in pyrazole sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole sulfonamide synthesis is resulting in a low yield. What are the most common causes?
Low yields in pyrazole sulfonamide synthesis can stem from several factors throughout the synthetic sequence. The primary areas to investigate are the purity of starting materials, suboptimal reaction conditions, the occurrence of side reactions, and losses during product purification.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Q2: How does the purity of my starting materials affect the reaction yield?
The purity of both the pyrazole intermediate and the sulfonylating agent is critical. Impurities in the pyrazole starting material can lead to the formation of unwanted side products, complicating the purification process and reducing the overall yield.[1] Similarly, the stability of the sulfonyl chloride is a key factor; degradation can occur over time, so using a fresh or properly stored reagent is recommended.[1]
Q3: I suspect my reaction conditions are not optimal. Which parameters should I investigate?
Optimizing reaction conditions is a critical step in maximizing yield. Key parameters to evaluate include:
-
Base Selection: The choice of base for the sulfonamide coupling step is crucial. Diisopropylethylamine (DIPEA) has been shown to provide better yields compared to triethylamine (TEA) in some cases.[2][3]
-
Solvent Choice: The reaction solvent can significantly impact reaction time and yield. For the sulfonylation step, chloroform has been demonstrated to be more effective than dichloromethane (DCM).[2][3] In the sulfonamide coupling step, DCM is a commonly used solvent.[2][3]
-
Temperature: The reaction temperature needs to be carefully controlled. For instance, the sulfonylation of pyrazole with chlorosulfonic acid is often performed at elevated temperatures (e.g., 60°C) to ensure complete reaction.[3]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products.[1][2][3]
Q4: I am observing the formation of multiple products. What are the likely side reactions?
Side reactions are a common source of low yields. One significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the initial pyrazole synthesis (e.g., Knorr synthesis), is the formation of regioisomers.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1]
Q5: How can I minimize product loss during purification?
Significant product loss can occur during the workup and purification stages. It is important to select an appropriate purification method, such as column chromatography or recrystallization, and to optimize the solvent system to ensure efficient separation of the desired product from unreacted starting materials and byproducts.[1][2][3]
Troubleshooting Guides
Guide 1: Low Yield in the Sulfonylation of the Pyrazole Ring
This guide provides a systematic approach to troubleshooting low yields during the formation of the pyrazole sulfonyl chloride intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in pyrazole sulfonylation.
Guide 2: Low Yield in the Sulfonamide Coupling Reaction
This guide focuses on troubleshooting the final step of the synthesis: the reaction between the pyrazole sulfonyl chloride and the amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the sulfonamide coupling step.
Data Presentation
Table 1: Optimization of the Sulfonylation Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 25-30 | 24 | 50 |
| 2 | Dichloromethane | 45 | 24 | 78 |
| 3 | Chloroform | 25-30 | 24 | 55 |
| 4 | Chloroform | 60 | 12 | 90 |
Data adapted from a study on the synthesis of pyrazole-4-sulfonamide derivatives.[3] All reactions were carried out on a 100 mg scale.[3]
Table 2: Optimization of the Sulfonamide Coupling Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA | Dichloromethane | Room Temp | 16 | 46 |
| 2 | TEA | Tetrahydrofuran | Room Temp | 16 | 46 |
| 3 | DIPEA | Dichloromethane | Room Temp | 16 | 55 |
| 4 | DIPEA | Tetrahydrofuran | Room Temp | 24 | 47 |
Data adapted from a study on the synthesis of pyrazole-4-sulfonamide derivatives.[2][3] All reactions were carried out on a 100 mg scale.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
To a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform (10 volumes), add 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform (3 volumes) slowly at 0°C under a nitrogen atmosphere.[3]
-
Allow the reaction mixture to warm to 60°C and continue stirring for 10 hours.[3]
-
Add thionyl chloride (1.32 equivalents) to the reaction mixture at 60°C over 20 minutes.[3]
-
Continue stirring for an additional 2 hours at 60°C.[3]
-
Monitor the reaction progress by TLC.[3]
-
Upon completion, the reaction mixture is typically quenched with cold water and extracted with an organic solvent.
Protocol 2: General Procedure for Pyrazole Sulfonamide Synthesis
-
Dissolve the desired amine (1.05 equivalents) in dichloromethane (5 volumes).[2][3]
-
Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at 25-30°C.[2][3]
-
Add a solution of pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane (5 volumes) to the reaction mixture at 25-30°C.[2][3]
-
After completion, add cold water (10 volumes) and stir for 10 minutes.[2][3]
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.[2]
-
Purify the crude product by column chromatography to obtain the pure pyrazole sulfonamide.[2]
Synthesis Pathway Overview
Caption: General synthetic pathway for pyrazole sulfonamides.
References
Technical Support Center: Optimizing Synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most common and effective method is the direct chlorosulfonation of 1,5-dimethyl-1H-pyrazole using chlorosulfonic acid. A detailed protocol based on the successful synthesis of a similar compound, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, involves reacting the pyrazole substrate with chlorosulfonic acid in a suitable solvent like chloroform.[1] To handle any sulfonic acid byproduct formed, thionyl chloride is often added towards the end of the reaction.[1][2]
Q2: My reaction yield is significantly lower than expected. What are the common causes?
A2: Low yields can stem from several factors:
-
Product Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, converting them into the corresponding sulfonic acid, which is water-soluble and will be lost during aqueous workup.[3][4][5][6] The presence of even trace amounts of water in the reagents or solvent can drive this side reaction.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time and temperature are adequate. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).[1]
-
Exothermic Reaction Control: The reaction between the pyrazole and chlorosulfonic acid is highly exothermic.[5][7] Poor temperature control can lead to the formation of undesired byproducts and decomposition of the starting material or product.
-
Reversible Sulfonation: The sulfonation reaction itself can be reversible, especially in the presence of water, leading to desulfonation.[2][8]
Q3: I've isolated my product, but it appears impure. What is the likely contaminant and how can I remove it?
A3: The most common impurity is the corresponding 1,5-dimethyl-1H-pyrazole-4-sulfonic acid, formed via hydrolysis of the sulfonyl chloride.[4] This impurity can be addressed in two ways:
-
Chemical Conversion: Before workup, adding thionyl chloride to the reaction mixture can convert the sulfonic acid back into the desired sulfonyl chloride.[1]
-
Purification: During workup, a wash with cold aqueous hydrochloric acid can help remove the more polar sulfonic acid.[9] Final purification is typically achieved by flash column chromatography on silica gel.[1][10]
Q4: How can I effectively monitor the reaction's progress?
A4: The reaction can be monitored effectively by Thin-Layer Chromatography (TLC).[1] A sample of the reaction mixture can be carefully quenched and spotted on a TLC plate against a spot of the starting 1,5-dimethyl-1H-pyrazole. The disappearance of the starting material spot indicates the reaction is nearing completion.
Q5: What are the critical safety precautions for this reaction?
A5: Chlorosulfonic acid is a highly corrosive and reactive reagent that reacts violently with water. The reaction is also highly exothermic.[5][7] Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Use oven-dried glassware and anhydrous solvents to prevent uncontrolled reactions.
-
Add reagents slowly and maintain strict temperature control, especially during the initial addition of the pyrazole to chlorosulfonic acid, using an ice bath.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Moisture Contamination: Reagents, solvents, or glassware were not sufficiently dry, leading to hydrolysis of the sulfonyl chloride or decomposition of the chlorosulfonic acid.[2][6] | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality reagents. Work under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Time/Temperature: The reaction did not proceed to completion. | Increase the reaction time at the recommended temperature (e.g., 60 °C).[1] Monitor the reaction by TLC until the starting material is consumed. | |
| Poor Reagent Quality: The chlorosulfonic acid may have degraded. | Use a fresh bottle of chlorosulfonic acid. | |
| Product Lost During Workup | Hydrolysis during Quenching: The sulfonyl chloride was hydrolyzed to sulfonic acid upon addition to ice water.[11] | Perform the quench rapidly and at a low temperature (0-5 °C). Immediately extract the product into a non-polar organic solvent like dichloromethane.[1] Minimize the time the product is in contact with the aqueous phase. |
| Difficult Purification | Contamination with Sulfonic Acid: The product is contaminated with the sulfonic acid byproduct, which may co-elute or streak on a silica gel column. | Prior to workup, add thionyl chloride to the reaction mixture to convert the sulfonic acid back to the sulfonyl chloride.[1] Alternatively, during workup, wash the crude organic layer with cold, concentrated hydrochloric acid to remove the sulfonic acid.[9] |
| Product Degradation on Silica Gel: The sulfonyl chloride is sensitive and may degrade on the acidic surface of silica gel. | Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or perform the chromatography quickly at a low temperature. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar, high-yielding synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[1]
Materials:
-
1,5-dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform (anhydrous)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add chlorosulfonic acid (5.5 eq.) to anhydrous chloroform (7 mL per 25 g of starting pyrazole).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous chloroform (3 mL per 25 g of starting pyrazole) and add it to the dropping funnel.
-
Add the pyrazole solution dropwise to the cold chlorosulfonic acid solution over 30-40 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and maintain it for 10 hours.
-
After 10 hours, add thionyl chloride (1.3 eq.) to the reaction mixture at 60 °C over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction to completion by TLC.
Workup and Purification:
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
In a separate flask, prepare a mixture of crushed ice/water and dichloromethane.
-
Slowly and carefully pour the cooled reaction mixture into the ice/water/dichloromethane mixture with vigorous stirring.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Data Presentation
Table 1: Optimized Reaction Conditions for Pyrazole-4-Sulfonyl Chloride Synthesis[1]
| Parameter | Condition | Purpose |
| Reagents | Pyrazole, Chlorosulfonic Acid, Thionyl Chloride | Primary reactants for chlorosulfonation and byproduct conversion. |
| Stoichiometry (vs. Pyrazole) | Chlorosulfonic Acid: ~5.5 eq. | Ensures complete sulfonation. |
| Thionyl Chloride: ~1.3 eq. | Converts sulfonic acid byproduct back to sulfonyl chloride. | |
| Solvent | Chloroform | Reaction medium. |
| Temperature | 0 °C (initial addition), then 60 °C | Controls initial exotherm, then drives reaction to completion. |
| Reaction Time | 10 hours (with chlorosulfonic acid), then 2 hours (with thionyl chloride) | Allows for complete conversion. |
| Workup | Quenching in ice-cold water/DCM | Decomposes excess reagents and allows for product extraction. |
| Yield (for trimethyl analog) | 90% | Reported yield under these optimized conditions. |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 1,5-dimethyl-1H-pyrazole, residual chlorosulfonic acid or thionyl chloride, and byproducts from side reactions. Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid can also occur if moisture is present.
Q2: Which purification methods are most effective for this compound?
A2: The most common and effective purification methods for analogous sulfonyl chlorides are flash column chromatography and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: What is the recommended solvent system for flash column chromatography?
A3: A typical solvent system for flash chromatography of related sulfonyl chlorides involves a gradient of ethyl acetate in hexanes.[1] The optimal gradient will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis.
Q4: What solvents are suitable for recrystallization of this compound?
A4: Based on protocols for similar compounds, solvents such as hexanes, or a mixture of chloroform and hexanes, can be effective for recrystallization.[1] The ideal solvent or solvent system should be determined experimentally by testing the solubility of the crude product in various solvents at different temperatures.
Q5: How can I monitor the progress of the purification?
A5: The progress of purification can be monitored by thin-layer chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] TLC is a quick method to assess the separation of the desired compound from impurities during column chromatography. HPLC can provide quantitative information about the purity of the collected fractions. 1H NMR spectroscopy is useful for confirming the structure and assessing the purity of the final product.
Troubleshooting Guides
Issue 1: Low Yield After Flash Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar or non-polar for the chosen solvent system. | Optimize the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). |
| Product is adsorbing irreversibly to the silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent. This is particularly useful if acidic impurities are causing streaking or irreversible adsorption. |
| Product is co-eluting with an impurity. | Try a different solvent system with different selectivity (e.g., dichloromethane/methanol). Alternatively, consider a different stationary phase for chromatography. |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column is crucial for good separation. |
Issue 2: Oily Product Instead of Solid After Recrystallization
| Possible Cause | Troubleshooting Step |
| Presence of impurities that lower the melting point. | The crude material may require pre-purification by column chromatography to remove impurities before attempting recrystallization. |
| Incorrect solvent choice. | The chosen solvent may be too good a solvent for the compound, preventing crystallization. Try a solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures. A solvent/anti-solvent system can also be effective. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of crystals rather than oil. |
| Insufficient concentration. | The solution may be too dilute. Carefully evaporate some of the solvent and attempt to induce crystallization again. |
Issue 3: Product Degradation During Purification
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the sulfonyl chloride. | Ensure all solvents and glassware are thoroughly dried before use. Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| Decomposition on silica gel. | The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Use deactivated silica gel (treated with a base like triethylamine) or consider alternative purification methods like recrystallization. |
| Thermal instability. | Avoid excessive heat during solvent removal (rotary evaporation). Keep the bath temperature as low as possible while still allowing for efficient solvent removal. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find the optimal eluent for separation.
-
Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the initial, less polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that will be adsorbed by the silica. Load the solution onto the top of the column.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Let it cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent. If the solid does not dissolve when hot, it is not a suitable solvent. If it dissolves at room temperature, it is too good a solvent.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Quantitative Data Summary
The following table provides illustrative data for the purification of a hypothetical batch of crude this compound. Actual results may vary depending on the scale and purity of the starting material.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC) (%) |
| Flash Chromatography | 5.0 | 3.8 | 76 | >98 |
| Recrystallization | 5.0 | 3.2 | 64 | >99 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
minimizing hydrolysis of sulfonyl chlorides during aqueous workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sulfonyl chlorides, focusing on minimizing hydrolysis during aqueous workup.
Troubleshooting Guide
This guide addresses common issues encountered during the aqueous workup of reactions involving sulfonyl chlorides.
Question: I am observing significant loss of my sulfonyl chloride product during aqueous workup, leading to low yields. What is happening and how can I prevent this?
Answer:
Significant product loss during aqueous workup is often due to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1] Sulfonyl chlorides are reactive electrophiles and can readily react with water, especially under neutral or basic conditions.
Troubleshooting Steps:
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Control the Temperature: Perform the aqueous quench and subsequent extractions at low temperatures (0-5 °C).[1] This significantly reduces the rate of hydrolysis.
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Minimize Contact Time: Work quickly and efficiently during the aqueous workup. Prolonged contact between the sulfonyl chloride and the aqueous phase increases the extent of hydrolysis.[1]
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Use Acidic Conditions: Whenever possible, perform the workup under acidic conditions. Sulfonyl chlorides are generally more stable in aqueous acid than in neutral or basic solutions.[2][3] Washing with cold, dilute acid (e.g., 1 M HCl) can help remove basic impurities without causing significant hydrolysis.[4]
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Leverage Solubility: If your sulfonyl chloride is a solid with low aqueous solubility, you can use this to your advantage. Quenching the reaction mixture with cold water can cause the product to precipitate, allowing for isolation by filtration, thereby minimizing contact with the aqueous phase.[1][5]
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Biphasic Systems: For reactions with amines, consider a biphasic system (e.g., dichloromethane/water). The reaction occurs at the interface or in the organic phase, while the sulfonyl chloride is shielded from excessive water.
Question: My reaction mixture forms a stable emulsion during the aqueous workup. How can I break it?
Answer:
Emulsion formation is a common problem in biphasic workups.
Troubleshooting Steps:
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Brine Wash: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]
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Filtration: For small-scale reactions, filtering the emulsion through a pad of Celite or glass wool can be effective.
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Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.
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Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Question: After aqueous workup and removal of the solvent, my product is an oil, but it should be a solid. What could be the cause?
Answer:
This issue can arise from several factors.
Troubleshooting Steps:
-
Residual Solvent: Ensure all the organic solvent has been thoroughly removed under high vacuum. Residual chlorinated solvents like dichloromethane can be particularly persistent.[6]
-
Impurities: The oily nature could be due to impurities. The primary impurity is likely the sulfonic acid byproduct from hydrolysis. Purification by column chromatography or recrystallization may be necessary.
-
Water Contamination: The product may contain residual water. A common technique is to dissolve the product in a suitable organic solvent, dry it with a drying agent like anhydrous magnesium sulfate or sodium sulfate, filter, and re-concentrate.[4]
Frequently Asked Questions (FAQs)
Q1: How can I minimize the hydrolysis of my sulfonyl chloride if my downstream application is sensitive to acidic conditions?
A1: If acidic conditions must be avoided, a very rapid workup at low temperature is crucial.[1] Use a cold, saturated solution of a mild base like sodium bicarbonate for neutralization, but be aware that hydrolysis will be faster than under acidic conditions.[4] Another strategy is to use a biphasic reaction medium where the sulfonyl chloride has low solubility in the aqueous phase.[1][5]
Q2: Are there alternatives to a traditional aqueous workup for sulfonyl chloride reactions?
A2: Yes. If the reaction is clean and the byproducts are non-polar, you may be able to directly purify the product by silica gel chromatography after removing the solvent. Another approach is to use a non-aqueous workup, such as filtering the reaction mixture to remove solid byproducts and then concentrating the filtrate. For certain reactions, precipitation of the product from the reaction mixture by adding a non-solvent can be an effective purification method.
Q3: How does the structure of the sulfonyl chloride affect its stability to hydrolysis?
A3: The stability of sulfonyl chlorides is influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack by water. Conversely, bulky groups near the sulfonyl chloride moiety can sterically hinder the approach of water, thus increasing its stability. Heteroaromatic sulfonyl chlorides show varied stability depending on the nature and position of the heteroatoms.[7]
Q4: What is phase-transfer catalysis, and can it help in reactions of sulfonyl chlorides?
A4: Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., an organic-soluble sulfonyl chloride and a water-soluble nucleophile).[8] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[8] This can be highly effective for sulfonamide formation, as it allows the reaction to proceed efficiently while minimizing the exposure of the sulfonyl chloride to the bulk aqueous phase, thereby reducing hydrolysis.[9][10]
Data Presentation
Table 1: Effect of pH on the Yield of Sulfonamide in Aqueous Media
| Amine | pH | Yield of Sulfonamide (%) | Reference |
| Dibutylamine | High pH (e.g., 1.0 M NaOH) | 94 | [11] |
| 1-Octylamine | High pH (e.g., 1.0 M NaOH) | 98 | [11] |
| Hexamethylenimine | High pH (e.g., 1.0 M NaOH) | 97 | [11] |
Note: The surprisingly high yields at high pH for certain hydrophobic amines are attributed to third-order reaction kinetics involving the amine, sulfonyl chloride, and hydroxide anion, or two molecules of the amine.[11]
Experimental Protocols
Protocol 1: General Aqueous Workup for Sulfonylation Reactions
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add cold water or a cold aqueous solution (e.g., 1 M HCl or saturated NaHCO₃) to quench the reaction.[4]
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Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
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Washing: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[4]
Protocol 2: Workup by Precipitation for Water-Insoluble Sulfonyl Chlorides
-
Precipitation: After the reaction is complete, quench the mixture by adding it to a sufficient volume of cold water with vigorous stirring.[1]
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Filtration: Collect the precipitated solid product by vacuum filtration.
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Washing: Wash the solid on the filter with cold water to remove water-soluble impurities.
-
Drying: Dry the solid product under vacuum.
Visualizations
Caption: Experimental workflow for a typical sulfonylation reaction with aqueous workup, highlighting the points where hydrolysis can occur.
Caption: Logical relationships between experimental conditions and the rate of sulfonyl chloride hydrolysis, along with strategies for minimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
identifying side products in reactions of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most prevalent side product is the corresponding sulfonic acid, formed via hydrolysis of the sulfonyl chloride in the presence of water.[1][2][3] Other common side products include undesired sulfonamides or sulfonate esters if the reaction mixture is contaminated with amines or alcohols, respectively.[1][3][4] In the presence of aromatic solvents, Friedel-Crafts products (sulfones) can also be formed.[1]
Q2: How can I minimize the formation of 1,5-dimethyl-1H-pyrazole-4-sulfonic acid?
A2: To minimize hydrolysis, it is crucial to conduct reactions under anhydrous conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried. The presence of even trace amounts of water can lead to the formation of the sulfonic acid byproduct.[2][3]
Q3: What are potential impurities in the starting material, this compound?
A3: Impurities can arise from the synthetic route used to prepare the sulfonyl chloride. For instance, if a Sandmeyer-type reaction is employed, potential byproducts include chloro-pyrazoles, disulfides, and sulfones.[2] If synthesized using chlorosulfonic acid, residual acid may be present.[4] It is advisable to verify the purity of the starting material by analytical methods such as NMR or LC-MS before use.
Q4: Can the pyrazole ring itself react under the conditions used for sulfonamide formation?
A4: The pyrazole ring is generally stable, but electrophilic substitution can occur, typically at the C4 position.[5][6] Since the sulfonyl chloride group already occupies the C4 position in the reactant, this specific side reaction is unlikely. However, reactions at the nitrogen atoms or other positions on the ring cannot be entirely ruled out under harsh conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired sulfonamide | Hydrolysis of the starting material: The sulfonyl chloride may have degraded due to moisture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| Inefficient reaction: The reaction conditions (temperature, time, base) may not be optimal. | Screen different bases (e.g., pyridine, triethylamine, DIPEA) and solvents. Adjust the reaction temperature and time as needed. A recent study on a similar pyrazole sulfonyl chloride found that DIPEA in DCM for 16 hours was effective.[4] | |
| Multiple spots on TLC, indicating several byproducts | Presence of multiple nucleophiles: The reaction may contain water, alcohols, or other amine impurities. | Purify all starting materials and solvents. Ensure the intended nucleophile is of high purity. |
| Degradation of the product: The desired sulfonamide may be unstable under the reaction or work-up conditions. | Perform the reaction at a lower temperature. Use a milder work-up procedure, avoiding strong acids or bases if the product is sensitive. | |
| Formation of a highly polar byproduct that is difficult to separate | Sulfonic acid formation: This is a common issue due to hydrolysis. | As mentioned, use anhydrous conditions. During work-up, a basic wash can help remove the acidic sulfonic acid. |
| Unexpected peak in mass spectrometry analysis | Dimerization or other unexpected side reactions: Sulfonyl chlorides can undergo various side reactions.[1][7] | Analyze the reaction mixture by LC-MS to identify the mass of the byproduct. This can provide clues to its structure and formation mechanism. Consider lowering the reaction concentration to disfavor bimolecular side reactions. |
Summary of Potential Side Products
| Side Product | Chemical Name | Formation Pathway | Reference |
| Sulfonic Acid | 1,5-dimethyl-1H-pyrazole-4-sulfonic acid | Hydrolysis | [1][2][3] |
| Sulfonate Ester | 1,5-dimethyl-1H-pyrazole-4-sulfonate ester | Reaction with an alcohol | [1][3] |
| Undesired Sulfonamide | N-substituted-1,5-dimethyl-1H-pyrazole-4-sulfonamide | Reaction with a contaminating amine | [1][4] |
| Sulfone | Aryl 1,5-dimethyl-1H-pyrazol-4-yl sulfone | Friedel-Crafts reaction with an aromatic solvent | [1] |
Experimental Protocol: Synthesis of a Sulfonamide Derivative
The following is a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine, based on methodologies reported for similar compounds.[4][8]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: To the stirred solution from step 1, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, add cold water to the reaction mixture and stir for 10 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide.
Reaction Pathway and Side Reaction Visualization
Caption: Desired reaction pathway to a sulfonamide and a common side reaction leading to a sulfonic acid.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the long-term stability of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support center for 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during handling, storage, and use of this reagent in your experiments.
Troubleshooting Guide
This section provides solutions to common problems that may arise when working with this compound, focusing on issues related to its stability and reactivity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield in Sulfonylation Reaction | 1. Degradation of this compound: The primary cause of low yield is often the degradation of the sulfonyl chloride, primarily through hydrolysis.[1] Sulfonyl chlorides are sensitive to moisture.[2] 2. Incomplete Reaction: The reaction conditions (temperature, time, base) may not be optimal for the specific substrate. 3. Impure Starting Material: The presence of impurities in the sulfonyl chloride can interfere with the reaction. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Screen different non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine). 3. Verify Reagent Purity: Assess the purity of the this compound using analytical techniques like ¹H NMR or GC-MS before use. If necessary, purify the reagent. |
| Formation of a White Precipitate in the Reaction Mixture | Formation of Amine Hydrochloride Salt: When using an amine base such as triethylamine, the generated hydrochloric acid will form a salt with the base, which may precipitate out of the reaction solvent. | This is a normal observation and indicates that the reaction is proceeding. The salt can be removed during the aqueous work-up. |
| Inconsistent Reaction Results | Variable Reagent Quality: The stability of this compound can vary between batches and over time, leading to inconsistent results. | 1. Store Properly: Always store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from moisture. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, tightly sealed containers under an inert atmosphere to minimize exposure to air and moisture with each use. 3. Re-analyze Before Use: If the reagent has been stored for an extended period, it is advisable to re-check its purity before critical reactions. |
| Discoloration of the Sulfonyl Chloride (Yellowing) | Slow Decomposition: Over time, sulfonyl chlorides can slowly decompose, leading to the formation of colored impurities. This can be accelerated by exposure to light and moisture. | While slight discoloration may not always significantly impact reactivity, it is an indicator of decomposition. For sensitive reactions, using freshly purified or a new batch of the reagent is recommended. A patent for aliphatic sulfonyl chlorides suggests that dark-colored compounds may be bleached with a small amount of 30% hydrogen peroxide.[3] |
Frequently Asked Questions (FAQs)
1. How should I properly store this compound to ensure its long-term stability?
To maximize the shelf-life of this compound, it is crucial to store it under anhydrous conditions. Keep the container tightly sealed and place it in a cool, dry, and dark environment, such as a desiccator. Storing under an inert gas like argon or nitrogen can further enhance its stability by minimizing contact with atmospheric moisture and oxygen.
2. What are the primary degradation pathways for this compound?
The most common degradation pathway for sulfonyl chlorides is hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid (1,5-dimethyl-1H-pyrazole-4-sulfonic acid) and hydrochloric acid.[1] This reaction is often the primary reason for loss of reactivity. Thermal decomposition can also occur at elevated temperatures. For some heteroaromatic sulfonyl chlorides, formal SO₂ extrusion is a possible decomposition pathway.[4]
3. Can I use a stabilizer to improve the long-term stability of this compound?
4. How can I assess the purity of my this compound?
Several analytical techniques can be used to determine the purity of your sulfonyl chloride:
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¹H NMR Spectroscopy: This can provide a good indication of purity by showing the characteristic peaks of the desired compound and revealing the presence of major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the sulfonyl chloride and its degradation products, such as the corresponding sulfonic acid.[5]
5. My reaction is not working even with a fresh bottle of this compound. What else could be wrong?
If you have confirmed the quality of your sulfonyl chloride, consider other factors in your reaction setup:
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Solvent and Reagent Purity: Ensure that your solvents and other reagents are anhydrous. Moisture in the reaction solvent or on the surface of your glassware is a common cause of reaction failure.
-
Base Selection: The choice of base is critical. For sulfonamide formation, a non-nucleophilic base like triethylamine or diisopropylethylamine is typically used. Ensure the base is pure and dry.
-
Substrate Reactivity: The nucleophilicity of your substrate (e.g., amine or alcohol) will influence the reaction conditions required. Less reactive substrates may require higher temperatures, longer reaction times, or the use of a catalyst.
Experimental Protocols
Protocol for Accelerated Stability Study
This protocol is designed to assess the stability of this compound under accelerated conditions of temperature and humidity.
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Sample Preparation: Place a known amount (e.g., 100 mg) of this compound into several vials.
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Storage Conditions: Place the vials in stability chambers under the following conditions as recommended by ICH guidelines:[6]
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Long-term: 25°C ± 2°C / 60% RH ± 5% RH
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Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
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Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Withdraw samples at initial (T=0), 1, 3, and 6-month time points.[6]
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Analysis: Analyze the purity of the samples at each time point using a validated analytical method such as HPLC or GC-MS to quantify the remaining this compound and any major degradation products.
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Data Evaluation: Plot the percentage of the remaining sulfonyl chloride against time for each storage condition to establish a degradation profile.
Protocol for Purity Assessment by GC-MS
This protocol provides a general procedure for analyzing the purity of this compound.
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Sample Preparation: Prepare a solution of this compound in a dry, aprotic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Conditions:
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Column: A standard non-polar column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250°C.
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Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the separation of components with different boiling points. A typical program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
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MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
-
Injection: Inject 1 µL of the prepared sample.
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Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended experimental workflow for using the sulfonyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. database.ich.org [database.ich.org]
Technical Support Center: Removal of Unreacted Sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted sulfonyl chloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted sulfonyl chloride?
A1: Unreacted sulfonyl chloride can complicate product purification due to its reactivity and physical properties. It can react with nucleophilic solvents or functional groups on the desired product during workup and purification. Furthermore, its polarity is often similar to that of the desired product, making chromatographic separation challenging.
Q2: What are the primary methods for removing excess sulfonyl chloride?
A2: The most common strategies involve "quenching" the unreacted sulfonyl chloride to convert it into a more easily separable derivative. The main approaches include:
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Aqueous Workup (Hydrolysis): Reacting the sulfonyl chloride with water, often in the presence of a base, to form a water-soluble sulfonic acid or its salt.
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Amine Quenching: Reacting the sulfonyl chloride with an amine to form a more polar and easily separable sulfonamide.
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Scavenger Resins: Using polymer-bound nucleophiles (typically amines) to react with and immobilize the excess sulfonyl chloride, which is then removed by filtration.
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Precipitation/Crystallization: Inducing the desired product to crystallize from the solution, leaving the sulfonyl chloride and its byproducts in the mother liquor.[1]
Q3: How do I choose the best method for my specific reaction?
A3: The choice of method depends on several factors, primarily the stability of your desired product and its physical properties.
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Product Stability: If your product is sensitive to basic conditions, you should avoid using strong aqueous bases for quenching. Similarly, if your product is acid-sensitive, the generation of sulfonic acid during aqueous workup should be considered.
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Product Polarity: If your product is non-polar, converting the sulfonyl chloride to a highly polar sulfonic acid or sulfonamide can greatly simplify separation by extraction or chromatography.
-
Scale of Reaction: For large-scale reactions, aqueous workup is often the most cost-effective method. For smaller-scale or high-purity applications, scavenger resins can be very effective, albeit more expensive.[2]
Troubleshooting Guides
Issue 1: My product is co-eluting with the unreacted sulfonyl chloride during column chromatography.
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Possible Cause: The polarity of your product is very similar to that of the sulfonyl chloride.
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Solution 1: Quench Before Chromatography. Before performing chromatography, quench the excess sulfonyl chloride to convert it into a more polar compound.
-
Amine Quench: Add a simple primary or secondary amine (e.g., ammonia, diethylamine) to the reaction mixture to form the corresponding sulfonamide, which will have a significantly different Rf value.[3]
-
Aqueous Hydrolysis: Perform an aqueous workup, preferably with a mild base like sodium bicarbonate, to convert the sulfonyl chloride to the corresponding water-soluble sulfonate salt.[2]
-
-
Solution 2: Optimize Chromatography Conditions. If quenching is not desirable, carefully optimize your chromatographic conditions. A less polar eluent system may improve the separation.
Issue 2: My desired product is degrading during the aqueous basic workup.
-
Possible Cause: Your product contains base-labile functional groups (e.g., esters, certain protecting groups) that are not stable to the pH of the aqueous wash.
-
Solution 1: Use a Milder Base. Instead of strong bases like sodium hydroxide, use a milder base such as saturated aqueous sodium bicarbonate.
-
Solution 2: Non-Aqueous Amine Quench. Quench the excess sulfonyl chloride with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or a subsequent acidic wash if the product is base-sensitive but acid-stable.
-
Solution 3: Use a Scavenger Resin. Employ a polymer-bound amine scavenger. This method is highly selective for the sulfonyl chloride and is performed under neutral conditions, thus avoiding harsh pH environments. The resin is simply removed by filtration.
Issue 3: The quenching reaction is slow or incomplete.
-
Possible Cause: Insufficient amount of quenching agent, low reaction temperature, or poor mixing.
-
Solution 1: Increase the Excess of Quenching Agent. Ensure a sufficient molar excess of the amine or base is used to drive the reaction to completion.
-
Solution 2: Increase the Reaction Temperature. If the product is thermally stable, gently warming the reaction mixture after the addition of the quenching agent can increase the reaction rate.
-
Solution 3: Ensure Vigorous Stirring. Good mixing is crucial, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to ensure the reactants are in close contact.
Quantitative Data Summary
The efficiency of removing unreacted sulfonyl chloride can be evaluated by the yield and purity of the desired product after workup. The following table summarizes representative data for different removal methods.
| Removal Method | Quenching Agent/Resin | Substrate (Amine) | Product Yield (%) | Reference |
| Amine Quench | Pyridine | Aniline | 100% | [3] |
| Amine Quench | Pyridine | p-Toluidine | 100% | [3] |
| Amine Quench | Dibutylamine (in 1.0 M NaOH) | Benzenesulfonyl chloride | 94% | [4] |
| Amine Quench | 1-Octylamine (in 1.0 M NaOH) | Benzenesulfonyl chloride | 98% | [4] |
| Amine Quench | Hexamethylenimine (in 1.0 M NaOH) | Benzenesulfonyl chloride | 97% | [4] |
| Scavenger Resin | Aminomethyl Polystyrene | Sulfonyl chloride | High (qualitative) | |
| Aqueous Workup | Water/Base | Varies | Typically >70% | [5] |
Note: Yields are for the formation of the desired sulfonamide product and serve as an indirect measure of the efficiency of the sulfonyl chloride removal/conversion.
Experimental Protocols
Protocol 1: Aqueous Workup with Sodium Bicarbonate
This protocol is suitable for products that are stable to mild basic conditions.
-
Cool the Reaction Mixture: After the primary reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Gas evolution (CO₂) will occur. Continue adding the bicarbonate solution until the gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Aqueous Ammonia
This method converts the unreacted sulfonyl chloride into a water-soluble sulfonamide.
-
Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: While stirring vigorously, slowly add an aqueous solution of ammonia (e.g., 2 M) to the reaction mixture.[6]
-
Stirring: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the complete reaction of the sulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Removal using a Polymer-Bound Amine Scavenger
This protocol is ideal for base-sensitive products.
-
Add Scavenger Resin: To the reaction mixture containing the unreacted sulfonyl chloride, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).
-
Stir: Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride by TLC.
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Wash and Concentrate: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
Workflow and Decision-Making Diagram
The following diagram illustrates a decision-making process for selecting the appropriate method for removing unreacted sulfonyl chloride.
Caption: Decision tree for selecting a method to remove unreacted sulfonyl chloride.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Technical Support Center: Synthesis of Sterically Hindered 1,5-Dimethyl-1H-pyrazole-4-sulfonamides
Welcome to the technical support center for the synthesis of sterically hindered 1,5-dimethyl-1H-pyrazole-4-sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during this specific synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of sterically hindered 1,5-dimethyl-1H-pyrazole-4-sulfonamides, with a focus on overcoming challenges related to steric hindrance.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric Hindrance: The bulky nature of the amine is preventing efficient nucleophilic attack on the sulfonyl chloride.[1] | - Increase Reaction Temperature and Time: Carefully increase the reaction temperature and prolong the reaction time to overcome the activation energy barrier.[1] Monitor for potential product degradation. - Use a Catalyst: Consider using a catalyst known to facilitate sulfonamide formation with hindered amines, such as indium or calcium triflimide.[2] - Microwave Irradiation: Employ microwave-assisted synthesis to potentially accelerate the reaction. |
| Poor Quality of 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to moisture.[1] | - Ensure the sulfonyl chloride is pure and handled under anhydrous conditions.[1] - Prepare fresh sulfonyl chloride if necessary. | |
| Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. | - Screen different aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). | |
| Incorrect Base: The base used may not be strong enough or may be sterically hindered itself. | - Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) to scavenge HCl without competing with the amine nucleophile.[3] | |
| Formation of Side Products | Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture leads to the formation of 1,5-dimethyl-1H-pyrazole-4-sulfonic acid.[1] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Bis-sulfonylation of Primary Amines: If a primary amine is used, a second sulfonylation can occur.[1] | - Use a slow, dropwise addition of the sulfonyl chloride to the amine solution at low temperatures (e.g., 0 °C) to control the reaction.[1] | |
| Difficult Purification | Close Polarity of Product and Starting Materials: Unreacted starting materials may co-elute with the product during chromatography. | - Optimize the reaction to drive it to completion. - Explore different solvent systems for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
| Oily Product: The final product is an oil and difficult to handle. | - Attempt to form a salt of the product to induce crystallization. - Trituration with a non-polar solvent (e.g., hexanes) may help solidify the product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing sterically hindered 1,5-dimethyl-1H-pyrazole-4-sulfonamides?
A1: The main challenge is the reduced nucleophilicity of the sterically hindered amine, which slows down the rate of reaction with the electrophilic this compound. This often results in low yields and requires more forcing reaction conditions.[1]
Q2: How can I prepare the starting material, this compound?
A2: A common method involves the chlorosulfonation of 1,5-dimethyl-1H-pyrazole. This is typically achieved by reacting 1,5-dimethyl-1H-pyrazole with an excess of chlorosulfonic acid, sometimes with the addition of thionyl chloride, in a solvent like chloroform. The reaction is usually started at a low temperature and then heated to drive it to completion.[3]
Q3: What are the recommended reaction conditions for coupling this compound with a sterically hindered amine?
A3: For sterically hindered amines, standard conditions may not be sufficient. It is advisable to start with a non-nucleophilic base like DIPEA in an aprotic solvent such as DCM or THF.[3] If the reaction is sluggish, consider increasing the temperature and reaction time.[1] The use of catalysts like indium has been reported to be effective for the sulfonylation of sterically hindered amines.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.[3] Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the product.
Q5: What are the typical work-up and purification procedures?
A5: After the reaction is complete, it is typically quenched with water. The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is often purified by column chromatography on silica gel.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the sulfonylation of pyrazoles.[3]
-
In a fume hood, add 1,5-dimethyl-1H-pyrazole (1.0 eq) dissolved in chloroform to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under a nitrogen atmosphere.
-
Slowly warm the reaction mixture to 60 °C and stir for 10 hours.
-
Add thionyl chloride (1.3 eq) to the reaction mixture at 60 °C over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of ice-cold water and dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude this compound.
Protocol 2: General Procedure for the Synthesis of Sterically Hindered 1,5-Dimethyl-1H-pyrazole-4-sulfonamides
This protocol provides a starting point for the coupling reaction. Optimization of temperature, time, and the potential addition of a catalyst may be necessary for highly hindered amines.
-
Dissolve the sterically hindered amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the amine solution at room temperature.
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Stir the reaction mixture at room temperature, or heat to reflux if necessary, for 16-48 hours.
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Monitor the reaction by TLC or LC-MS.
-
If the reaction is slow, consider adding a catalyst such as indium powder (e.g., 10 mol%).[2]
-
Once the reaction is complete, quench with cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for sulfonamide synthesis. Note that yields can vary significantly depending on the steric bulk of the amine.
Table 1: Optimization of Base and Solvent for Sulfonamide Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 25 | 16 | Moderate |
| 2 | Pyridine | THF | 25 | 16 | Moderate |
| 3 | DIPEA | DCM | 25 | 16 | Good |
| 4 | DIPEA | THF | 65 | 24 | Improved |
Data is illustrative and based on general principles of sulfonamide synthesis.
Table 2: Effect of Steric Hindrance on Reaction Conditions
| Amine | Steric Hindrance | Typical Conditions | Expected Yield |
| Aniline | Low | DIPEA, DCM, 25°C, 16h | High |
| 2,6-Dimethylaniline | High | DIPEA, THF, Reflux, 48h | Low to Moderate |
| tert-Butylamine | High | DIPEA, THF, Reflux, 48h + Catalyst | Low to Moderate |
This table illustrates the general trend of requiring more forcing conditions for more sterically hindered amines.
Visualizations
References
Technical Support Center: Improving Regioselectivity in the Chlorosulfonation of Dimethylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chlorosulfonation of dimethylpyrazole, with a focus on maximizing regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the chlorosulfonation of 3,5-dimethylpyrazole?
The chlorosulfonation of 3,5-dimethylpyrazole is highly regioselective, yielding primarily 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction favors substitution at the 4-position of the pyrazole ring.
Q2: What are the key reagents for the synthesis of 3,5-dimethylpyrazole and its subsequent chlorosulfonation?
For the synthesis of 3,5-dimethylpyrazole, the key reagents are a 1,3-dicarbonyl compound, typically acetylacetone (2,4-pentanedione), and a hydrazine source, such as hydrazine hydrate or hydrazine sulfate.[1][2][3][4] The subsequent chlorosulfonation primarily requires chlorosulfonic acid, often with the use of thionyl chloride and a solvent like chloroform.[1]
Q3: Are there alternative methods for synthesizing the 3,5-dimethylpyrazole starting material?
Yes, several methods exist. A common laboratory preparation involves the condensation of acetylacetone with hydrazine hydrate or hydrazine sulfate.[1][2][3][4] Commercial sources are also readily available. One documented method involves reacting hydrazine sulfate with acetylacetone in the presence of sodium hydroxide.[2] Another approach uses hydrazine hydrate directly with acetylacetone, which can sometimes be a more vigorous reaction.[4]
Troubleshooting Guide
Issue 1: Low Yield of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
A diminished yield of the desired product can often be attributed to several factors during the reaction or workup.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is stirred for the recommended duration (e.g., 10 hours at 60°C, followed by 2 hours after thionyl chloride addition) and monitor progress using Thin Layer Chromatography (TLC).[1] |
| Moisture Contamination | The reaction is sensitive to water. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen).[1] |
| Suboptimal Temperature Control | The initial addition of the pyrazole solution to chlorosulfonic acid should be done at a low temperature (0°C) to control the exothermic reaction.[1] Subsequently, maintain the reaction temperature at the specified level (e.g., 60°C).[1] |
| Loss during Workup | During the workup, ensure complete precipitation of the product and minimize loss during filtration and washing steps. |
Issue 2: Formation of Impurities or Side Products (Poor Regioselectivity)
While the chlorosulfonation of 3,5-dimethylpyrazole is generally highly regioselective for the 4-position, the presence of impurities may indicate side reactions.
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | Excessive temperatures can lead to the formation of undesired side products. Adhere strictly to the recommended temperature profile. |
| Purity of Starting Material | Ensure the 3,5-dimethylpyrazole starting material is of high purity. Impurities in the starting material can lead to a complex mixture of products. |
| Excessive Reaction Time | While complete conversion is necessary, excessively long reaction times could potentially lead to product degradation or further side reactions. Monitor the reaction by TLC to determine the optimal endpoint. |
Experimental Protocols
1. Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from established literature procedures.[2][3][4]
-
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Ether
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Anhydrous potassium carbonate
-
-
Procedure:
-
Dissolve hydrazine sulfate (0.50 mole) in 400 mL of 10% sodium hydroxide in a round-bottomed flask equipped with a stirrer and a dropping funnel.
-
Cool the flask in an ice bath to approximately 15°C.
-
Add acetylacetone (0.50 mole) dropwise with stirring, maintaining the temperature at around 15°C. The addition should take about 30 minutes.
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Stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
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Transfer the mixture to a separatory funnel and extract with ether (1 x 125 mL, then 4 x 40 mL).
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Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.
-
2. Chlorosulfonation of 3,5-Dimethylpyrazole
This protocol is based on a published method for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[1]
-
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Chlorosulfonic acid
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Thionyl chloride
-
Chloroform
-
-
Procedure:
-
In a flask equipped for stirring and under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (1430 mmol) in 175 mL of chloroform and cool to 0°C.
-
Separately, dissolve 3,5-dimethyl-1H-pyrazole (260 mmol) in 75 mL of chloroform.
-
Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution at 0°C.
-
After the addition is complete, raise the temperature of the reaction mixture to 60°C and continue stirring for 10 hours.
-
Add thionyl chloride (343.2 mmol) to the reaction mixture at 60°C over 20 minutes.
-
Continue stirring for an additional 2 hours at 60°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be carefully quenched and the product isolated.
-
Quantitative Data Summary
The following tables summarize yield data from the literature for the synthesis of 3,5-dimethylpyrazole and its subsequent chlorosulfonation.
Table 1: Synthesis of 3,5-Dimethylpyrazole
| Hydrazine Source | Solvent/Conditions | Yield | Reference |
| Hydrazine Sulfate | 10% NaOH(aq), Ether | 77-81% | [2] |
| Hydrazine Hydrate | Water, 15°C, 2 hours | 95% | [4] |
| Hydrazine Hydrate | Methanol, 25-30°C | 95% | [1] |
| Hydrazine Hydrate | Acetic Acid (catalyst), Water, 50°C | >90% | [5] |
Table 2: Chlorosulfonation of 3,5-Dimethylpyrazole
| Product | Reagents | Yield | Reference |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Chlorosulfonic acid, Thionyl chloride, Chloroform | 90% | [1] |
Visual Guides
The following diagrams illustrate the experimental workflow and a logical troubleshooting flow for improving regioselectivity.
Caption: Experimental workflow for the synthesis and chlorosulfonation of dimethylpyrazole.
Caption: Troubleshooting flowchart for addressing regioselectivity issues.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
addressing scale-up issues for 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern during the scale-up synthesis of this compound revolves around the use of chlorosulfonic acid. Key concerns include:
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Highly Exothermic Reaction: The reaction of chlorosulfonic acid with 1,5-dimethyl-1H-pyrazole is highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[1]
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Corrosive Nature: Chlorosulfonic acid is extremely corrosive to most materials, requiring specialized reactors and handling equipment.
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Hazardous Byproducts: The reaction releases hydrogen chloride (HCl) gas, which is toxic and corrosive. A robust off-gas scrubbing system is mandatory.
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Water Reactivity: Chlorosulfonic acid reacts violently with water, producing significant heat and corrosive fumes. Strict anhydrous conditions must be maintained throughout the process.
Q2: How can the exothermic nature of the chlorosulfonation reaction be managed during scale-up?
A2: Managing the exotherm is critical for a safe and successful scale-up. Effective strategies include:
-
Slow, Controlled Addition: The 1,5-dimethyl-1H-pyrazole should be added to the chlorosulfonic acid in a slow, controlled manner.
-
Efficient Cooling: The reactor must have a high-efficiency cooling system to dissipate the heat generated during the reaction.
-
Appropriate Solvent: Using a suitable co-solvent, such as chloroform, can help to moderate the reaction temperature.[2]
-
Real-time Temperature Monitoring: Continuous monitoring of the internal reaction temperature is essential to prevent thermal runaway.
Q3: What are the common impurities encountered in the synthesis of this compound, and how can they be minimized?
A3: Common impurities may include unreacted starting material, di-sulfonated byproducts, and regioisomers (although less likely with the 4-position being highly activated). To minimize these impurities:
-
Strict Stoichiometric Control: Precise control over the molar ratio of reactants is crucial.
-
Optimized Reaction Temperature: Maintaining the optimal reaction temperature can help to prevent the formation of byproducts.
-
Controlled Reaction Time: Over-extending the reaction time can lead to the formation of di-sulfonated products.
-
Effective Quenching and Work-up: A carefully controlled quenching procedure on ice-water is necessary to hydrolyze excess chlorosulfonic acid and precipitate the product.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: While laboratory-scale purification often involves column chromatography, this is often not feasible for large-scale production.[3] Recommended methods for industrial scale include:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.
-
Trituration: Washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble, can be an effective purification step.[4]
-
Extraction: A liquid-liquid extraction following the reaction quench can help to remove water-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature cautiously, while monitoring for byproduct formation.- Ensure efficient mixing to maintain a homogeneous reaction mixture. |
| Product loss during work-up. | - Optimize the quenching procedure to ensure complete precipitation of the product.- Minimize the amount of solvent used during recrystallization to avoid product loss. | |
| Formation of byproducts. | - Re-evaluate the stoichiometry of the reactants.- Optimize the reaction temperature and time. | |
| Product is an Oil or Fails to Solidify | Significant impurities present. | - Analyze the crude product using techniques like TLC or LC-MS to identify impurities.- Perform an initial purification step like trituration before attempting recrystallization.[4] |
| Incorrect recrystallization solvent. | - Screen a variety of solvents to find one that dissolves the compound when hot but has low solubility at room temperature.[4] | |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Colored Product (Yellow/Brown) | Presence of oxidized impurities. | - The sulfonyl chloride group can be sensitive to air and moisture over time.- Consider performing the final purification steps under an inert atmosphere. |
| Residual starting materials or byproducts. | - Improve the efficiency of the purification process, potentially by using a different recrystallization solvent or performing a second recrystallization. | |
| Exothermic Runaway | Poor heat dissipation at a larger scale. | - Immediately stop the addition of reactants.- Apply maximum cooling to the reactor.- If necessary, have a quenching agent ready for emergency use. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on similar pyrazole sulfonylations and should be optimized for specific scale-up equipment and safety protocols.[2]
-
Preparation: In a suitable glass-lined or Hastelloy reactor equipped with a mechanical stirrer, thermometer, and an off-gas scrubber, charge chlorosulfonic acid (e.g., 5-10 molar equivalents).
-
Cooling: Cool the chlorosulfonic acid to 0-5 °C with constant stirring.
-
Addition of Starting Material: Slowly add 1,5-dimethyl-1H-pyrazole (1 molar equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to room temperature and slowly and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Isolate the crude this compound by filtration.
-
Washing: Wash the filter cake with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product under vacuum.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water, isopropanol).
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Dissolution: Dissolve the crude, dry product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration (Optional): If charcoal was used, filter the hot solution to remove the activated charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Drying: Dry the final product under vacuum to a constant weight.
Data Presentation
Table 1: Comparison of Reaction Parameters for Pyrazole Sulfonylation
| Parameter | Laboratory Scale (reported for similar pyrazoles) | Potential Scale-Up Adjustments |
| Reactant Ratio (Pyrazole:Chlorosulfonic Acid) | 1 : 5-10 | Optimize for minimal excess of chlorosulfonic acid to reduce cost and waste. |
| Temperature (°C) | 0 °C (addition), 50-60 °C (reaction) | Maintain strict temperature control with a robust cooling system. |
| Reaction Time (hours) | 2-10 | May need to be adjusted based on heat transfer and mixing efficiency at scale. |
| Yield (%) | 80-95% (crude) | Yields may be slightly lower initially at scale due to handling losses. |
| Purification Method | Column Chromatography / Recrystallization | Recrystallization is the preferred method for scale-up. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A troubleshooting workflow for addressing low yield or purity issues.
Caption: Key logical relationships in scale-up considerations.
References
Validation & Comparative
Navigating Purity: A Comparative Guide to Analytical Methods for Pyrazole Sulfonamides
For researchers, scientists, and drug development professionals, ensuring the purity of pyrazole sulfonamides—a critical class of compounds with widespread therapeutic applications—is paramount. This guide provides an objective comparison of key analytical methods for purity assessment, supported by experimental data and detailed protocols to aid in method selection and implementation.
The accurate determination of purity and the identification of process-related impurities and degradation products are crucial for the safety and efficacy of pharmaceutical products. This document delves into the most commonly employed analytical techniques for pyrazole sulfonamides: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC), offering a comparative analysis of their performance.
Performance Comparison of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and the specific requirements of the analysis. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the purity assessment of pyrazole sulfonamides, using celecoxib and its related impurities as a representative example.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) | Spectroscopic Methods (UV-Vis, FT-IR, NMR) |
| Primary Use | Quantitative Purity & Impurity Assay | Impurity Identification & Quantification | Volatile/Semi-Volatile Impurity Analysis | Structural Elucidation & Identification |
| Linearity Range | 50 - 150 µg/mL (for pyrazoline derivative)[1] | 0.5 - 7.5 ng/mL (for impurities)[2] | Analyte Dependent | Primarily Qualitative |
| Limit of Detection (LOD) | ~0.02 µg/mL (for mobocertinib)[2] | 0.1474 ng/mL (for an impurity)[2] | 300 fmol (for acetazolamide derivative)[3] | Not typically used for trace quantification |
| Limit of Quantitation (LOQ) | 0.07 - 0.09 µg/mL (for celecoxib impurities)[4] | 0.4915 ng/mL (for an impurity)[2] | 1 µM (for acetazolamide)[3] | Not typically used for trace quantification |
| Accuracy (% Recovery) | 98.0 – 101.5% (for celecoxib polymorph)[5] | 106.71% - 106.96% (for impurities)[2] | 95.3% - 109% (for acetazolamide)[3] | Not Applicable |
| Precision (%RSD) | < 2%[6] | < 15%[2] | 0.3% - 4.2%[3] | Not Applicable |
| Selectivity | Good | Excellent | Excellent | Varies |
| Throughput | High | Moderate to High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific pyrazole sulfonamide derivatives and laboratory instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Celecoxib
This method is suitable for the routine quality control of celecoxib and the quantification of its process-related impurities.
-
Chromatographic System: A validated HPLC system equipped with a UV detector.
-
Column: BetaBasic Phenyl, or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 250 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the pyrazole sulfonamide sample in the mobile phase or a suitable solvent like methanol to obtain a known concentration (e.g., 2 mg/mL for impurity analysis).[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is highly sensitive and selective, making it ideal for the identification and quantification of trace-level impurities.
-
LC System: A high-performance liquid chromatography system.
-
MS System: A mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: Inertsil Ph-3 phenyl column (100 mm × 4.6 mm, 3 μm).[2]
-
Mobile Phase: Gradient elution with 0.01 mol/L ammonium acetate buffer solution (pH 4.0) and methanol.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Injection Volume: 5 µL.[2]
-
MS Detection: Positive ion mode using electrospray ionization. For quantification, Selected Ion Monitoring (SIM) can be employed.[2]
-
Sample Preparation: Prepare the sample by dissolving an appropriate amount of the diarylpyrazole derivative in methanol to achieve a concentration of 2 mg/mL.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is suitable for the analysis of volatile or semi-volatile impurities and degradation products. For non-volatile sulfonamides, derivatization is often necessary to increase their volatility and thermal stability.[3]
-
Derivatization (for non-volatile sulfonamides):
-
GC System: A gas chromatograph equipped with a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[8]
-
Injector Temperature: 250 °C.[8]
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[8]
-
-
MS System:
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for purity assessment and impurity identification of pyrazole sulfonamides.
Caption: Workflow for purity assessment and impurity identification.
The provided DOT script visualizes a typical workflow. Initially, a pyrazole sulfonamide sample undergoes HPLC-UV analysis for routine purity assessment. If an unknown peak is detected, further investigation is triggered. This involves LC-MS/MS analysis to obtain mass spectral data, which provides crucial information about the molecular weight and fragmentation pattern of the unknown impurity. This data then guides further spectroscopic analysis, such as NMR and FT-IR, to elucidate and confirm the complete chemical structure of the impurity.
Conclusion
The selection of an appropriate analytical method for the purity assessment of pyrazole sulfonamides is a critical decision in the drug development process. HPLC with UV detection remains a robust and widely used technique for routine quality control and quantitative analysis. For the challenging tasks of identifying and quantifying trace-level impurities, the superior sensitivity and selectivity of LC-MS/MS are indispensable. GC-MS serves as a valuable tool for the analysis of volatile and semi-volatile impurities, although it may require derivatization for non-volatile sulfonamides. A comprehensive approach, often employing a combination of these techniques, is essential for ensuring the purity, safety, and quality of pyrazole sulfonamide-based pharmaceuticals.
References
- 1. scitepress.org [scitepress.org]
- 2. researchgate.net [researchgate.net]
- 3. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Analysis of organic impurities of celecoxib using the method described in the USP - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Sulfonylating Agents: 1,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride vs. Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, core moieties in a multitude of therapeutic agents. This guide provides an objective comparison of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with the widely used p-toluenesulfonyl chloride (tosyl chloride, TsCl), offering insights into their relative reactivity, supported by established chemical principles and available experimental data.
Introduction
Tosyl chloride is a conventional and extensively utilized reagent for the formation of sulfonamides and sulfonate esters. Its reactivity and handling are well-documented. However, the diverse electronic and steric demands of modern synthetic targets, particularly in drug discovery, necessitate the exploration of alternative sulfonylating agents. This compound presents a heterocyclic alternative, the reactivity of which is influenced by the distinct electronic properties of the pyrazole ring. Understanding these differences is paramount for rational reagent selection and reaction optimization.
Reactivity Profile: A Comparative Overview
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of the aromatic or heteroaromatic ring to which the sulfonyl group is attached. Electron-withdrawing groups enhance electrophilicity and accelerate the rate of nucleophilic attack, while electron-donating groups have the opposite effect.
Tosyl Chloride (p-Toluenesulfonyl Chloride): The toluene ring in tosyl chloride possesses a methyl group at the para position. The methyl group is weakly electron-donating through an inductive effect, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.
This compound: The 1,5-dimethyl-1H-pyrazole ring system presents a more complex electronic profile. The pyrazole ring is a π-excessive heteroaromatic system, meaning the ring itself has a degree of electron-donating character. Furthermore, the two methyl groups, one on a nitrogen (N1) and one on a carbon (C5), also contribute electron density to the ring through inductive effects. This increased electron density on the pyrazole ring is expected to decrease the electrophilicity of the sulfur atom in the sulfonyl chloride group to a greater extent than the single methyl group of tosyl chloride.
Based on these electronic considerations, a general reactivity trend can be predicted:
Tosyl Chloride > this compound
This suggests that for a given nucleophile under identical reaction conditions, tosyl chloride is expected to react faster than this compound.
Data Presentation
As direct comparative experimental data is unavailable, the following table provides a qualitative comparison based on established principles of chemical reactivity.
| Feature | This compound | Tosyl Chloride (TsCl) |
| Structure | ![]() | ![]() |
| Electronic Effect of Ring | Electron-donating (π-excessive ring with two methyl groups) | Weakly electron-donating (methyl group) |
| Predicted Reactivity | Lower | Higher |
| Potential Advantages | May offer different selectivity with multifunctional nucleophiles; resulting sulfonamides have a distinct heterocyclic moiety which could be beneficial for medicinal chemistry applications. | Well-established reactivity and procedures; readily available and cost-effective. |
| Potential Disadvantages | Potentially slower reaction times requiring more forcing conditions; less commercially available. | May be too reactive for sensitive substrates, leading to side reactions. |
Experimental Protocols
The following are representative experimental protocols. Researchers should adapt these based on the specific substrate and desired outcome, with careful monitoring of the reaction progress (e.g., by TLC or LC-MS).
Synthesis of this compound
This protocol is adapted from the synthesis of the structurally similar 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[4]
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
Procedure:
-
To a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform, cooled to 0 °C under a nitrogen atmosphere, slowly add 1,5-dimethyl-1H-pyrazole (1.0 equivalent) dissolved in chloroform.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.
-
To the reaction mixture at 60 °C, add thionyl chloride (1.3 equivalents) dropwise over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
General Procedure for Sulfonamide Formation with an Amine
This is a generalized protocol that can be used to compare the reactivity of the two sulfonyl chlorides.
Materials:
-
Primary or secondary amine (e.g., benzylamine)
-
This compound or Tosyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.5 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC. The expected reaction time for tosyl chloride will be shorter than for this compound.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: General reaction mechanism for sulfonamide formation.
Caption: A typical experimental workflow for sulfonamide synthesis.
Conclusion
References
- 1. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Sulfonamide Structures: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The robust validation of molecular structure is a cornerstone of modern drug discovery and development. For novel sulfonamide-based compounds, a class of molecules with a broad spectrum of therapeutic applications, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a comparative framework for utilizing ¹H and ¹³C NMR to confirm the identity and purity of newly synthesized sulfonamides, contrasting their spectral data with that of established alternatives.
Introduction to Sulfonamide Characterization
Sulfonamides are characterized by the −S(=O)₂−NR₂ functional group. Their structural diversity allows for a wide range of pharmacological activities. Verifying the successful synthesis of a novel sulfonamide analogue requires unambiguous confirmation that the desired chemical transformations have occurred and that the final product is structurally correct. ¹H and ¹³C NMR spectroscopy provides a detailed fingerprint of the molecule's atomic framework by probing the magnetic environments of hydrogen and carbon nuclei, respectively. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, researchers can piece together the molecular structure with high confidence.
Experimental Protocols
Detailed and consistent methodologies are critical for obtaining high-quality, reproducible NMR data. Below are standard protocols for the synthesis of a novel sulfonamide and the subsequent preparation and analysis of the NMR sample.
General Synthesis of a Novel Sulfonamide (Example: N-alkylation)
This protocol describes a common method for synthesizing a novel sulfonamide by reacting a primary sulfonamide with an alkyl halide.
-
Dissolution: Dissolve one equivalent of the starting primary sulfonamide (e.g., 4-acetamidobenzenesulfonamide) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add 1.1 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the sulfonamide nitrogen.
-
Alkylation: Introduce 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide).
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with water and a non-polar solvent like hexane to remove impurities. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure, novel sulfonamide.
NMR Sample Preparation
Proper sample preparation is crucial for acquiring high-resolution NMR spectra.[1][2]
-
Sample Weighing: Accurately weigh the required amount of the purified sulfonamide. For a standard 5 mm NMR tube, typical amounts are 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[2][3]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[1][4] Common choices for sulfonamides include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[4] The choice of solvent can slightly affect chemical shifts.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample.[2][3] Ensure the sample dissolves completely to form a homogeneous solution.[2]
-
Filtration and Transfer: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5]
-
Referencing: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual non-deuterated solvent peak can also serve as a secondary reference.[1]
NMR Data Acquisition
-
Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[6]
-
¹H NMR Acquisition: A standard proton experiment is run to obtain the ¹H spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed to obtain the ¹³C spectrum, where each unique carbon atom appears as a single line. This experiment generally requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]
Data Presentation and Comparison
The core of structural validation lies in the detailed analysis of the NMR spectra. The chemical shifts (δ) in parts per million (ppm), signal splitting (multiplicity), and integration (for ¹H NMR) provide the necessary evidence.
The table below compares the experimental NMR data for a well-established sulfonamide, Sulfanilamide , with a hypothetical Novel Sulfonamide Derivative (N-benzyl-4-aminobenzenesulfonamide). This comparison highlights how changes in the molecular structure are reflected in the NMR data.
| Assignment | Sulfanilamide (Alternative) | Novel Sulfonamide Derivative (Product) | Rationale for Change |
| ¹H NMR Data (in DMSO-d₆) | ¹H NMR Data (in DMSO-d₆) | ||
| -NH₂ Protons | δ 5.85 (s, 2H) | δ 5.95 (s, 2H) | Minor shift due to change in overall electronic environment. |
| **Aromatic Protons (ortho to -NH₂) ** | δ 6.60 (d, J=8.8 Hz, 2H) | δ 6.62 (d, J=8.8 Hz, 2H) | Minimal change as these protons are distant from the modification site. |
| Aromatic Protons (ortho to -SO₂NHR) | δ 7.50 (d, J=8.8 Hz, 2H) | δ 7.65 (d, J=8.8 Hz, 2H) | Downfield shift indicates deshielding from the bulkier N-benzyl group. |
| -SO₂NHR Proton | δ 7.15 (s, 2H, -SO₂NH₂ ) | δ 8.10 (t, J=6.0 Hz, 1H, -SO₂NH CH₂-) | Signal is now a triplet due to coupling with the two adjacent -CH₂- protons, and integration shows only one proton. The significant downfield shift is characteristic of a secondary sulfonamide proton.[7] |
| N-substituent Protons | Not Applicable | δ 4.15 (d, J=6.0 Hz, 2H, -NHCH₂ -Ph) δ 7.20-7.35 (m, 5H, -CH₂Ph ) | Appearance of new signals confirming the presence of the benzyl group: a doublet for the methylene protons and a multiplet for the phenyl protons. |
| ¹³C NMR Data (in DMSO-d₆) | ¹³C NMR Data (in DMSO-d₆) | ||
| Aromatic Carbon (para to -SO₂NHR) | δ 152.5 | δ 153.0 | Minor shift due to substitution on the nitrogen. |
| Aromatic Carbons (ortho to -NH₂) | δ 112.8 | δ 113.0 | Minimal change. |
| Aromatic Carbons (ortho to -SO₂NHR) | δ 126.5 | δ 127.8 | Downfield shift due to electronic changes from the N-substituent. |
| Aromatic Carbon (ipso to -SO₂NHR) | δ 129.0 | δ 131.5 | Significant deshielding effect from the modified sulfonamide group. |
| N-substituent Carbons | Not Applicable | δ 46.5 (-CH₂ -Ph) δ 127.0, 127.5, 128.8, 139.5 (Phenyl carbons) | Appearance of new carbon signals corresponding to the benzyl group. The methylene carbon signal around 46.5 ppm is characteristic.[6] |
Note: Data is illustrative and based on typical chemical shift ranges reported in the literature.[7][8] s=singlet, d=doublet, t=triplet, m=multiplet, J=coupling constant in Hz.
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships. The following diagram, generated using Graphviz, outlines the logical flow from synthesis to final structural validation of a novel sulfonamide.
Caption: Workflow from synthesis to NMR-based structural validation.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and definitive techniques for the structural validation of novel sulfonamides. By systematically preparing samples, acquiring high-quality spectra, and comparing the resulting data against known structures and theoretical predictions, researchers can confidently confirm the outcome of their synthetic efforts. The appearance of new signals and changes in the chemical shifts and multiplicities of existing signals provide concrete evidence for the desired molecular modification. This rigorous analytical approach is fundamental to ensuring the integrity and novelty of compounds advancing through the drug discovery pipeline.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. rsc.org [rsc.org]
- 8. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS analysis protocol for reactions involving 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Comparative Guide to LC-MS Analysis of Sulfonyl Chloride Reactions
This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) analysis protocols for reactions involving 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and common alternative sulfonylating reagents. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical methodologies. While specific, validated protocols for this compound are not widely published, this guide provides a robust, proposed method based on the analysis of structurally similar compounds. This is compared against established methods for well-known sulfonyl chlorides.
Comparison of Sulfonylating Reagents for LC-MS Analysis
The choice of a sulfonylating reagent can significantly impact the chromatographic behavior and mass spectrometric response of the resulting derivatives. Derivatization with sulfonyl chlorides is a common strategy to improve the detection and quantification of compounds with primary and secondary amine or phenolic functional groups.[1] The sulfonyl moiety can enhance ionization efficiency and improve chromatographic separation.[2]
Here, we compare this compound with three common alternatives: Dansyl Chloride, p-Toluenesulfonyl Chloride (Tosyl Chloride), and 2,4-Dichlorobenzenesulfonyl Chloride.
| Feature | This compound (Proposed) | Dansyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) | 2,4-Dichlorobenzenesulfonyl Chloride |
| Reactivity | High, expected to readily react with primary and secondary amines. | High, particularly reactive with primary and secondary amines, as well as phenols.[3] | High, similar to other common sulfonyl chlorides.[4] | High, readily reacts with primary and secondary amines.[3] |
| Structural Moiety Introduced | 1,5-dimethyl-1H-pyrazole-4-sulfonyl | 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) | p-Tolylsulfonyl (Tosyl) | 2,4-Dichlorophenylsulfonyl |
| Impact on Lipophilicity | Moderately increases lipophilicity. | Significantly increases lipophilicity and introduces a fluorescent tag.[3] | Moderately increases lipophilicity. | Increases lipophilicity due to chlorine atoms.[3] |
| Typical Application | Medicinal chemistry, derivatization for LC-MS analysis. | Derivatization for fluorescence detection and LC-MS of amines, phenols, and amino acids.[5][6] | Synthesis of sulfonamides, protecting group chemistry, derivatization for LC-MS.[4][7] | Medicinal chemistry programs.[3] |
| Typical m/z Range (M+H)⁺ | Dependent on the amine reactant; the sulfonyl moiety adds ~177 Da. | Dependent on the analyte; the dansyl moiety adds ~233 Da.[3] | Dependent on the amine reactant; the tosyl moiety adds ~155 Da.[3] | Dependent on the amine reactant; the sulfonyl moiety adds ~209 Da.[3] |
| Limit of Quantification (LOQ) | Expected to be in the low ng/mL to pg/mL range, method dependent. | 10-25 µg/kg for glyphosate in various matrices.[5] | Method dependent, suitable for trace analysis of biogenic amines.[4] | Typically 3-5 times the LOD.[3] |
Experimental Protocols
Below are detailed experimental protocols for the LC-MS analysis of derivatives from the compared sulfonyl chlorides.
Proposed LC-MS Protocol for this compound Derivatives
This protocol is a proposed method based on the analysis of other pyrazole compounds and general principles of sulfonyl chloride derivatization.[8][9]
1. Derivatization Reaction:
-
Dissolve the amine-containing analyte (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Add a base, for example, pyridine or triethylamine (1.2 eq).
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or initial LC-MS.
-
Quench the reaction with the addition of water.
-
Extract the derivative with a suitable organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, with precursor ions being the [M+H]⁺ of the derivatives and product ions determined by infusion of a standard.
LC-MS Protocol for Dansyl Chloride Derivatives
This protocol is adapted from methods for the analysis of various amines and phenols.[5][10]
1. Derivatization Reaction:
-
To 100 µL of sample in a suitable buffer (e.g., sodium bicarbonate, pH 9), add 100 µL of a 1 mg/mL solution of Dansyl Chloride in acetone.
-
Vortex the mixture and incubate at 60 °C for 30-60 minutes.
-
After incubation, cool the mixture and add a small amount of a quenching reagent like formic acid to remove excess dansyl chloride.
-
Centrifuge the sample to remove any precipitate.
-
Dilute the supernatant with the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient will depend on the specific analytes, but a typical starting point is 10% B, ramping to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: MRM, with the characteristic product ion at m/z 171 for the dansyl moiety often used for screening.[6]
LC-MS Protocol for p-Toluenesulfonyl Chloride (Tosyl Chloride) Derivatives
This protocol is based on the analysis of biogenic amines.[4]
1. Derivatization Reaction:
-
Adjust the pH of the sample to ~11 with a suitable base (e.g., NaOH).
-
Add a solution of Tosyl Chloride in acetonitrile.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time.
-
Acidify the mixture with an acid like phosphoric acid to stop the reaction.
-
Extract the tosylated derivatives with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: HPLC system.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Ammonium formate buffer.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A gradient tailored to the specific separation of the tosylated amines.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: MRM for target analytes.
LC-MS Protocol for 2,4-Dichlorobenzenesulfonyl Chloride Derivatives
This is a general protocol for the analysis of sulfonamides synthesized using this reagent.[3]
1. Synthesis and Sample Preparation:
-
The synthesis of the sulfonamide is typically carried out by reacting an amine with 2,4-Dichlorobenzenesulfonyl chloride in the presence of a base.
-
After the reaction, the product is worked up, which may involve partitioning between an organic solvent and an aqueous solution, followed by purification (e.g., by HPLC).
-
The purified product is then dissolved in a suitable solvent for LC-MS analysis.
2. LC-MS Analysis:
-
LC System: HPLC system.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water, often with an additive like formic acid. A typical isocratic condition could be 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry.
-
Mass Spectrometer: ESI-MS.
-
Ionization Mode: Positive ion mode.
Visualizations
General Experimental Workflow for LC-MS Analysis
Caption: General workflow for sample preparation and LC-MS analysis of derivatized compounds.
Logical Relationship of Derivatization in LC-MS
Caption: The role of sulfonyl chloride derivatization in enhancing analyte properties for LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ddtjournal.com [ddtjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
A Comparative Guide to Pyrazole Sulfonyl Chlorides and Benzenesulfonyl Chlorides in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate building blocks is a critical decision in chemical synthesis and drug development. Sulfonamides are a cornerstone of many therapeutic agents, and their synthesis often relies on the use of sulfonyl chlorides. While benzenesulfonyl chlorides have traditionally been the reagents of choice, pyrazole sulfonyl chlorides are emerging as a superior alternative in many applications, particularly in the realm of medicinal chemistry. This guide provides an objective comparison of the performance, advantages, and experimental considerations of using pyrazole sulfonyl chlorides over their benzene counterparts.
Executive Summary
Pyrazole sulfonyl chlorides offer significant advantages over benzenesulfonyl chlorides, primarily driven by the favorable physicochemical and biological properties of the pyrazole moiety. While both classes of reagents are effective in the synthesis of sulfonamides, the resulting pyrazole-based compounds often exhibit enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. These benefits stem from the pyrazole ring's ability to act as a versatile bioisostere for a phenyl ring, offering unique hydrogen bonding capabilities and a lower propensity for metabolic oxidation.
Chemical Reactivity and Synthetic Performance
Both pyrazole sulfonyl chlorides and benzenesulfonyl chlorides readily react with primary and secondary amines to form the corresponding sulfonamides. The reaction typically proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
While direct, side-by-side kinetic comparisons are not extensively documented in the literature, analysis of published synthetic protocols allows for a comparative assessment of their performance.
Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis
| Parameter | Pyrazole-4-sulfonyl Chloride | Benzenesulfonyl Chloride |
| Amine Substrate | 2-Phenylethylamine | Dibutylamine |
| Base | Diisopropylethylamine (DIPEA) | 1.0 M Sodium Hydroxide |
| Solvent | Dichloromethane (DCM) | Water |
| Temperature | 25–30 °C | Not specified (likely ambient) |
| Reaction Time | 16 hours | Not specified |
| Yield | 55% (with DIPEA) | 94% |
| Reference | [1] | [2] |
Note: The data presented are from different studies with different substrates and conditions, and therefore do not represent a direct comparison of reactivity. However, they demonstrate that both reagents can produce high yields of sulfonamides under relatively mild conditions. The choice of base and solvent is highly dependent on the specific substrates and desired reaction outcome.
Key Advantages of Pyrazole Sulfonyl Chlorides in Drug Development
The primary advantages of using pyrazole sulfonyl chlorides become evident when considering the properties of the final sulfonamide products, particularly in a medicinal chemistry context.
The Pyrazole Scaffold as a "Privileged" Structure
The pyrazole ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrent in successful drugs.[3] This is due to its ability to interact with a wide range of biological targets.
Bioisosterism with Improved Properties
The pyrazole ring can act as a bioisostere for a benzene ring, offering similar spatial arrangement but with distinct electronic and physicochemical properties.[4][5]
-
Lipophilicity and Solubility: The pyrazole moiety generally leads to compounds with lower lipophilicity (logP) and potentially higher aqueous solubility compared to their benzene analogues.[4] This can be advantageous for improving the pharmacokinetic profile of a drug candidate.
-
Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors and acceptors, providing more opportunities for specific interactions with biological targets compared to the relatively inert benzene ring.[5]
Enhanced Metabolic Stability
The benzene ring is susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites. The pyrazole nucleus is generally more metabolically stable, which can result in a longer half-life and an improved safety profile for drug candidates.[3][6]
Versatility in Molecular Design
The pyrazole ring offers multiple points for substitution, allowing for fine-tuning of the steric and electronic properties of the molecule to optimize its interaction with a biological target. This is exemplified in the structure of celecoxib, a selective COX-2 inhibitor, where the pyrazole core is crucial for its activity and selectivity.
Experimental Protocols
Below are representative experimental protocols for the synthesis of a pyrazole sulfonamide and a benzenesulfonamide.
Synthesis of 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide
Experimental Protocol:
-
To a solution of 2-phenylethylamine (65.5 mg, 0.54 mmol) in dichloromethane (5 volumes), add diisopropylethylamine (DIPEA) (99.6 mg, 0.77 mmol) at 25–30 °C.
-
Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (100 mg, 0.51 mmol) in dichloromethane (5 volumes) to the reaction mixture at 25–30 °C.
-
Stir the reaction mixture for 16 hours at 25–30 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes.
-
Separate the lower organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide.[1]
Synthesis of N,N-Dibutylbenzenesulfonamide
Experimental Protocol:
-
Prepare a solution of dibutylamine in 1.0 M aqueous sodium hydroxide.
-
Add a 5% excess of benzenesulfonyl chloride to the solution.
-
Stir the reaction mixture until completion.
-
The product, N,N-dibutylbenzenesulfonamide, can be isolated with a yield of 94%.[2]
Visualizing the Synthetic and logical frameworks
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The selection between pyrazole sulfonyl chlorides and benzenesulfonyl chlorides should be guided by the ultimate application of the resulting sulfonamide. For general synthetic purposes where the properties of the sulfonyl group are paramount, benzenesulfonyl chlorides remain a cost-effective and reliable choice. However, in the context of drug discovery and development, the evidence strongly supports the use of pyrazole sulfonyl chlorides. The incorporation of the pyrazole moiety can lead to sulfonamides with superior pharmacokinetic and pharmacodynamic properties, ultimately increasing the likelihood of developing a successful therapeutic agent. Researchers are encouraged to consider the long-term benefits of the pyrazole scaffold in their synthetic strategies.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
comparing kinetic rates of sulfonylation for different substituted pyrazole sulfonyl chlorides
For Researchers, Scientists, and Drug Development Professionals
Influence of Substitution on Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom.[3][4] Electron-withdrawing groups on the pyrazole ring are expected to increase the electrophilicity of the sulfonyl sulfur, leading to a faster reaction rate. Conversely, electron-donating groups are expected to decrease the rate of reaction.
In a study by G. S. R. Reddy et al., the synthesis of a series of pyrazole-4-sulfonamide derivatives was carried out, providing data on the reaction of two different pyrazole sulfonyl chlorides with various amines.[1] The two sulfonyl chlorides compared were 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. The additional methyl group at the N1 position of the pyrazole ring in the latter compound has a slight electron-donating effect, which would be expected to modestly decrease the reactivity of the sulfonyl chloride compared to its N-unsubstituted counterpart.
Comparative Data on Sulfonamide Formation
The following table summarizes the reaction yields for the synthesis of various sulfonamides from 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with a selection of phenylethylamine derivatives. All reactions were conducted under identical conditions, allowing for a direct comparison of the outcomes.[1]
| Pyrazole Sulfonyl Chloride | Amine Nucleophile | Reaction Time (h) | Yield (%) |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | 16 | 52 |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | 16 | 55 |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(4-Methoxyphenyl)ethylamine | 16 | 50 |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(4-Methoxyphenyl)ethylamine | 16 | 53 |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(4-Chlorophenyl)ethylamine | 16 | 48 |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(4-Chlorophenyl)ethylamine | 16 | 51 |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(3,4-Dimethoxyphenyl)ethylamine | 16 | 54 |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(3,4-Dimethoxyphenyl)ethylamine | 16 | 56 |
Table 1: Comparison of yields for the synthesis of pyrazole-4-sulfonamides from two different pyrazole sulfonyl chlorides. Data extracted from Reddy, G. S. R., et al. (2023).[1]
Experimental Protocols
The following are the detailed experimental methodologies for the synthesis of the pyrazole sulfonyl chlorides and their subsequent reaction to form sulfonamides, as described in the cited literature.[1]
Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl Chloride[1]
A solution of the respective pyrazole (3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole) (260 mmol) in 75 mL of chloroform was added slowly to a stirred solution of chlorosulfonic acid (1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere. The reaction temperature was then raised to 60 °C and stirring was continued for 10 hours. Thionyl chloride (343.2 mmol) was added to the reaction mixture at 60 °C over 20 minutes, and the mixture was stirred for an additional 2 hours at 60 °C. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
General Procedure for the Synthesis of Pyrazole Sulfonamides[1]
To a solution of the respective 2-phenylethylamine derivative (2.7 mmol) in 5 volumes of dichloromethane, diisopropylethylamine (DIPEA) (3.85 mmol) was added at 25–30 °C. A solution of the appropriate pyrazole-4-sulfonyl chloride (2.57 mmol) in 5 volumes of dichloromethane was then added to the reaction mixture at the same temperature. The reaction was stirred for 16 hours at 25–30 °C, with the progress monitored by TLC. Upon completion, 10 volumes of cold water were added, and the mixture was stirred for 10 minutes. The organic layer was separated, dried over sodium sulfate, and evaporated under vacuum to yield the crude product, which was then purified by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and reaction of the pyrazole sulfonyl chlorides to form the corresponding sulfonamides.
Figure 1. General workflow for the synthesis and reaction of pyrazole sulfonyl chlorides.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
full spectroscopic characterization of 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives
A Comprehensive Spectroscopic Comparison of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic characteristics of various 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives. The information is compiled from recent studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. The data is presented in a clear, tabular format to facilitate easy comparison, and detailed experimental protocols are provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a series of pyrazole-4-sulfonamide derivatives, providing a basis for structural comparison and characterization.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Reference |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 3291 (N-H), 2938 (C-H), 1668 (C=C), 1316 (SO₂ asym), 1185 (SO₂ sym) | [1] |
| 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 3399 (N-H), 2928 (C-H), 1313 (SO₂ asym), 1148 (SO₂ sym) | [1] |
| N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 3294 (N-H), 3162, 3084 (C-H arom), 2936, 2860 (C-H aliph), 1320 (SO₂ asym), 1187 (SO₂ sym) | [1] |
| N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 3277 (N-H), 3166, 3039 (C-H arom), 2955, 2857 (C-H aliph), 1317 (SO₂ asym), 1185 (SO₂ sym) | [1] |
| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 3276 (N-H), 3113 (C-H arom), 2914, 2836 (C-H aliph), 1317 (SO₂ asym), 1139 (SO₂ sym) | [1] |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2, 3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides (General) | 3159–3022 (N-H), 1321–1305 (SO₂ asym), 1161–1147 (SO₂ sym), ~900 (S-N) | [2] |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Compound | Pyrazole Ring Protons | Sulfonamide NH | Aromatic/Other Protons | Reference |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride | 2.41 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 15.16 (s, 1H, NH) | - | - | [1] |
| 1,3,5-Trimethyl-1H-pyrazole | 5.78 (s, 1H), 3.69 (s, 3H, N-CH₃), 2.21 (t, 6H, 2xCH₃) | - | - | [1] |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 2.45 (s, 6H, 2xCH₃) | 4.39 (t, 1H) | 5.43 (s, 1H, =CH), 2.97 (q, 2H, N-CH₂), 2.11 (t, 2H, CH₂), 1.98 (t, 2H, CH₂), 1.77 (t, 2H, CH₂), 1.55 (m, 4H, 2xCH₂) | [1] |
| 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 3.71 (s, 3H, N-CH₃), 2.35 (s, 3H, CH₃), 2.27 (s, 3H, CH₃) | 4.28 (t, 1H) | 7.27 (m, 3H, Ar-H), 7.1 (dd, 2H, Ar-H), 3.18 (q, 2H, N-CH₂), 2.79 (t, 2H, CH₂) | [1] |
| N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 2.36 (s, 6H, 2xCH₃) | 5.79 (t, 1H) | 7.24 (dd, 2H, Ar-H), 7.11 (d, 2H, Ar-H), 3.09 (q, 2H, N-CH₂), 2.76 (t, 2H, CH₂) | [1] |
| N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 2.38 (s, 6H, 2xCH₃) | 4.47 (t, 1H) | 7.24 (d, 2H, Ar-H), 7.01 (s, 1H, Ar-H), 6.99 (t, 1H, Ar-H), 3.21 (q, 2H, N-CH₂), 2.78 (t, 2H, CH₂) | [1] |
| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 2.35 (s, 6H, 2xCH₃) | 4.37 (t, 1H) | 6.79 (d, 1H, Ar-H), 6.65 (dd, 1H, Ar-H), 6.30 (d, 1H, Ar-H), 3.84 (d, 6H, 2xOCH₃), 3.18 (q, 2H, N-CH₂), 2.75 (t, 2H, CH₂) | [1] |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Compound | Pyrazole Ring Carbons | Aromatic/Other Carbons | Reference |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 147.13, 141.63, 115.17, 12.95, 10.43 | 134.39, 122.18, 40.56, 37.2, 27.5, 24.65, 22.33, 21.85 | [1] |
| 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 145.67, 141.2, 115.38, 35.03, 12.8, 10.05 | 138.9, 128.57, 128.42, 126.12, 43.44, 36.01 | [1] |
| N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 144.51, 114.88, 11.71 (2C) | 138.0, 130.88, 130.5, 128.16, 43.21, 34.3 | [1] |
| N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 144.46, 141.63, 114.83, 11.7 (2C) | 132.9, 130.0, 128.6, 128.3, 127.39, 126.15, 43.03, 34.47 | [1] |
| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 147.2, 141.76, 115.0, 13.0, 10.45 | 148.62, 147.32, 131.37, 120.44, 112.45, 111.88, 55.51, 55.37, 43.7, 34.69 | [1] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion Peak [M+H]⁺ (Calculated) | Molecular Ion Peak [M+H]⁺ (Found) | Reference |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 283.39 | 284.4 | [1] |
| 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 293.38 | 294.2 | [1] |
| N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 313.8 | 314.3 | [1] |
| N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 313.8 | 314.3 | [1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives, based on the methodologies reported in the cited literature.
1. Infrared (IR) Spectroscopy
-
Instrument: FT-IR Spectrophotometer.
-
Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker AMX 400 MHz or 500 MHz NMR spectrometer.[3]
-
Sample Preparation: Samples are dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.[1][2]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[2]
-
Data Acquisition for ¹H NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
Data Acquisition for ¹³C NMR: Standard acquisition parameters with proton decoupling are used. Chemical shifts are reported in ppm relative to the solvent signal.
3. Mass Spectrometry (MS)
-
Instrument: LC-MS/ESI-MS Mass instrument or a quadrupole time-of-flight mass spectrometer (qTOF-MS) with an electrospray ionization (ESI) source.[3][4]
-
Ionization Mode: Positive ion mode is commonly used.[3]
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺) is determined. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to confirm the elemental composition.[1]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and full spectroscopic characterization of novel chemical compounds.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
alternative reagents to 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride for making sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a cornerstone of many therapeutic agents, traditionally relies on the reaction of amines with sulfonyl chlorides. While effective, the use of sulfonyl chlorides, such as 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, can present challenges related to reagent stability, handling, and substrate compatibility. This guide provides a comprehensive comparison of modern alternative reagents and methodologies for sulfonamide synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research and development needs.
Executive Summary of Alternative Reagents
The landscape of sulfonamide synthesis has evolved significantly, offering a range of alternatives to traditional sulfonyl chlorides. These modern reagents and methods often provide advantages in terms of stability, safety, and functional group tolerance. The following table summarizes the key characteristics of the discussed alternatives.
| Reagent Class | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Sulfonyl Chlorides (Benchmark) | This compound | Well-established, high reactivity | Often unstable, sensitive to moisture, harsh formation conditions | 55-95%[1][2] |
| Sulfur Dioxide Surrogates | DABSO | Stable, solid, safe SO2 source, mild reaction conditions | Requires multi-step, one-pot sequence (e.g., Sandmeyer reaction) | 59-90% (in situ to sulfonamide)[3] |
| Sulfonyl Fluorides (SuFEx) | Aryl/Alkyl Sulfonyl Fluorides | Highly stable, bench-top reagents, orthogonal reactivity | Lower reactivity than sulfonyl chlorides, may require activation | 63-99% (often with activation)[4][5][6] |
| Activated Sulfonate Esters | Pentafluorophenyl (PFP) Sulfonate Esters | Stable, crystalline solids, amenable to microwave synthesis | Can require higher temperatures or longer reaction times | Good to excellent yields, often purified by non-chromatographic methods[7][8] |
| Electrochemical Synthesis | Thiol + Amine | Environmentally benign, no sacrificial reagents, rapid | Requires specialized electrochemical equipment | 51-75%[9][10][11] |
In-Depth Comparison of Alternative Reagents
Sulfur Dioxide Surrogates: DABSO
1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a practical, solid surrogate for gaseous sulfur dioxide. It is particularly useful in Sandmeyer-type reactions for the conversion of anilines to sulfonyl chlorides, which can be subsequently reacted in situ with an amine to form the desired sulfonamide.[3][12][13] This approach is advantageous for its mild conditions and tolerance of various functional groups.
Experimental Data: Sulfonamide Synthesis via Sandmeyer Reaction with DABSO [3]
| Anilide Substrate | Amine | Product | Yield (%) |
| 4-Chloroaniline | Morpholine | 4-(4-chlorophenylsulfonyl)morpholine | 85 |
| 4-(Trifluoromethyl)aniline | Morpholine | 4-((4-(trifluoromethyl)phenyl)sulfonyl)morpholine | 88 |
| 4-Nitroaniline | Morpholine | 4-((4-nitrophenyl)sulfonyl)morpholine | 90 |
| Methyl 4-aminobenzoate | Morpholine | Methyl 4-(morpholinosulfonyl)benzoate | 82 |
| 4-Methoxyaniline | Morpholine | 4-((4-methoxyphenyl)sulfonyl)morpholine | 79 |
| 2-Aminopyridine | Morpholine | 4-(pyridin-2-ylsulfonyl)morpholine | 65 |
Experimental Protocol: General Procedure for One-Pot Sulfonamide Synthesis from Anilines using DABSO [3]
-
To a solution of the aniline substrate (1.0 equiv) in acetonitrile (0.2 M) is added 37% aqueous HCl (2.0 equiv) and CuCl2 (5 mol%).
-
The mixture is stirred at room temperature, and tert-butyl nitrite (1.1 equiv) is added dropwise.
-
After stirring for 17 hours, DABSO (0.6 equiv) is added.
-
The reaction mixture is cooled to 0°C, and the desired amine (2.2 equiv) is added.
-
The reaction is stirred to completion, followed by aqueous workup and purification to yield the sulfonamide.
Workflow for Sulfonamide Synthesis using DABSO
Caption: One-pot synthesis of sulfonamides from anilines using DABSO.
Sulfonyl Fluorides and SuFEx Chemistry
Sulfonyl fluorides are significantly more stable than their chloride counterparts, making them attractive reagents for sulfonamide synthesis, particularly in library synthesis and late-stage functionalization.[14] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a "click chemistry" process, involves the reaction of a sulfonyl fluoride with an amine. While highly stable, the reactivity of sulfonyl fluorides can be enhanced with activators like calcium triflimide [Ca(NTf2)2] or N-heterocyclic carbenes (NHCs).[4][5][6]
Experimental Data: Ca(NTf2)2-Mediated Sulfonamide Synthesis from Sulfonyl Fluorides [4]
| Sulfonyl Fluoride | Amine | Product | Yield (%) |
| Benzenesulfonyl fluoride | Aniline | N-Phenylbenzenesulfonamide | 85 |
| 4-Toluenesulfonyl fluoride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 92 |
| 4-Cyanobenzenesulfonyl fluoride | Morpholine | 4-((4-cyanophenyl)sulfonyl)morpholine | 95 |
| 1-Naphthalenesulfonyl fluoride | Piperidine | 1-(naphthalen-1-ylsulfonyl)piperidine | 88 |
| Thiophene-2-sulfonyl fluoride | Cyclohexylamine | N-Cyclohexylthiophene-2-sulfonamide | 78 |
Experimental Protocol: General Procedure for SuFEx Reaction with Ca(NTf2)2 Activation [4]
-
To a reaction vial is added the sulfonyl fluoride (1.0 equiv), amine (1.05 equiv), Ca(NTf2)2 (1.1 equiv), and DABCO (1.5 equiv).
-
Anhydrous tetrahydrofuran (THF) is added to achieve a concentration of 0.5 M.
-
The mixture is stirred at room temperature for the indicated time (typically 2-24 hours).
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
Logical Relationship in SuFEx Chemistry
Caption: Activation of stable sulfonyl fluorides for sulfonamide synthesis.
Activated Sulfonate Esters: Pentafluorophenyl (PFP) Sulfonates
Pentafluorophenyl (PFP) sulfonate esters serve as stable, crystalline alternatives to sulfonyl chlorides.[15] They react with amines to form sulfonamides, often under microwave irradiation, which can significantly reduce reaction times and improve yields.[7][8] This method is advantageous as it often allows for product isolation by simple filtration, avoiding chromatography.
Experimental Data: Microwave-Assisted Sulfonamide Synthesis from PFP Sulfonates
| PFP Sulfonate Ester | Amine | Reaction Time (min) | Yield (%) |
| PFP 4-Toluenesulfonate | Benzylamine | 10 | 95 |
| PFP Benzenesulfonate | Morpholine | 15 | 92 |
| PFP 4-Nitrobenzenesulfonate | Piperidine | 10 | 98 |
| PFP Methanesulfonate | Aniline | 20 | 85 |
Experimental Protocol: General Procedure for Microwave-Assisted Sulfonamide Synthesis [16]
-
A solution of the PFP sulfonate ester (1.0 equiv) and the amine (1.2 equiv) in a suitable solvent (e.g., THF or DMF) is prepared in a microwave reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 100-150°C) for 10-30 minutes.
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization or precipitation.
Electrochemical Oxidative Coupling
A green and efficient approach to sulfonamides involves the direct electrochemical oxidative coupling of thiols and amines.[8][9][10][11][17] This method avoids the use of chemical oxidants and generates hydrogen as the only byproduct. The reaction is typically fast and proceeds under mild conditions.
Experimental Data: Electrochemical Synthesis of Sulfonamides [10]
| Thiol | Amine | Yield (%) |
| Thiophenol | Cyclohexylamine | 75 |
| 4-Methylthiophenol | Benzylamine | 82 |
| Benzylthiol | Morpholine | 78 |
| Ethanethiol | Piperidine | 65 |
| Cysteine | Phenylalanine | 51 |
Experimental Protocol: General Procedure for Electrochemical Sulfonamide Synthesis [10]
-
The thiol (1.0 equiv), amine (1.5 equiv), and an electrolyte (e.g., Me4NBF4) are dissolved in a mixture of acetonitrile and aqueous HCl in an undivided electrochemical cell equipped with a graphite anode and a stainless steel cathode.
-
A constant current is applied for a short duration (e.g., 5 minutes).
-
The reaction mixture is then worked up, and the sulfonamide product is isolated and purified.
Workflow for Electrochemical Sulfonamide Synthesis
Caption: Electrochemical oxidative coupling of thiols and amines.
Signaling Pathways of Sulfonamide-Containing Drugs
The versatility of the sulfonamide functional group is reflected in its presence in a wide array of drugs targeting different biological pathways.
Antibacterial Sulfonamides: Folic Acid Synthesis Inhibition
Sulfonamide antibiotics act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus inhibiting bacterial growth.
Caption: Mechanism of action of antibacterial sulfonamides.
Sulfonylureas (Hypoglycemic Agents): Insulin Secretion Pathway
Sulfonylureas are used to treat type 2 diabetes. They act by binding to and closing the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells. This leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin.
Caption: Sulfonylureas stimulate insulin secretion from pancreatic β-cells.
Sulfonamide Diuretics: Inhibition of Ion Co-transporters
Thiazide Diuretics: These drugs act on the distal convoluted tubule of the nephron, where they inhibit the Na+/Cl- cotransporter (NCC).[7][14] This prevents the reabsorption of sodium and chloride, leading to increased water excretion.
Loop Diuretics: Acting on the thick ascending limb of the loop of Henle, these potent diuretics inhibit the Na+/K+/2Cl- cotransporter (NKCC2).[3][9][17] This leads to a significant increase in the excretion of sodium, potassium, chloride, and water.
Caption: Mechanism of action of sulfonamide diuretics in the kidney.
Conclusion
The synthesis of sulfonamides has diversified beyond the traditional reliance on sulfonyl chlorides. Reagents such as DABSO, sulfonyl fluorides, and PFP sulfonate esters offer enhanced stability and milder reaction conditions, expanding the scope of accessible sulfonamide structures. Furthermore, innovative techniques like electrochemical synthesis provide environmentally friendly alternatives. The choice of reagent will depend on the specific requirements of the synthesis, including substrate compatibility, scalability, and available equipment. This guide provides the necessary data and protocols to make an informed decision for your sulfonamide synthesis needs.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 5. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Loop diuretic - Wikipedia [en.wikipedia.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives - Google Patents [patents.google.com]
- 10. Copper-catalyzed direct decarboxylative fluorosulfonylation of aliphatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. Thiazide diuretics (chlorothiazide) | PPTX [slideshare.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Loop Diuretics Unique Mechanism of Action [japi.org]
- 15. ClinPGx [clinpgx.org]
- 16. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]
- 17. goodrx.com [goodrx.com]
A Comparative Guide to the Biological Activity of Sulfonamides Derived from Dimethylpyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of sulfonamide derivatives synthesized from dimethyl-1H-pyrazole-4-sulfonyl chloride precursors. Due to the limited availability of data on the specific 1,5-dimethyl isomer, this guide focuses on closely related and structurally similar analogs: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides , 3,5-dimethyl-1H-pyrazole-4-sulfonamides , and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides . The guide presents a summary of their antimicrobial, anticancer, and potential anti-inflammatory activities, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for synthesis and biological screening are also provided to facilitate further research and development in this area.
Comparative Analysis of Biological Activities
The biological activities of sulfonamides derived from dimethylpyrazole scaffolds have been explored against various pathogens and cell lines. The following sections and tables summarize the key findings, offering a comparative perspective on their potential as therapeutic agents.
Antimicrobial Activity
A study on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide derivatives demonstrated their potential as antimicrobial agents. The in vitro activity of these compounds was evaluated using the agar well diffusion method against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, summarized in Table 1, indicate that certain derivatives exhibit significant antimicrobial activity, comparable to standard antibiotics like Ofloxacin and Fluconazole.
Table 1: Antimicrobial Activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide Derivatives (Zone of Inhibition in mm)
| Compound | R-group | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans |
| 4a | H | 14 | 12 | 11 | 10 | 12 | 11 |
| 4b | 4-CH₃ | 18 | 16 | 15 | 14 | 16 | 15 |
| 4c | 4-OCH₃ | 15 | 14 | 12 | 11 | 13 | 12 |
| 4d | 4-Cl | 20 | 18 | 17 | 16 | 18 | 17 |
| 4e | 4-NO₂ | 22 | 20 | 19 | 18 | 20 | 19 |
| Ofloxacin | - | 25 | 24 | 26 | 23 | - | - |
| Fluconazole | - | - | - | - | - | 24 | 22 |
Data extracted from a study on pyrazole-based sulfonamide derivatives. The original study should be consulted for full details.
Anticancer (Antiproliferative) Activity
Research into 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives has revealed their potential as anticancer agents. The in vitro antiproliferative activity of these compounds was assessed against the U937 human lymphoma cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.[1] The half-maximal inhibitory concentrations (IC₅₀) for a selection of these derivatives are presented in Table 2, with Mitomycin C used as a reference compound.[1]
Table 2: Antiproliferative Activity of Dimethyl- and Trimethyl-pyrazole-4-sulfonamide Derivatives against U937 Cells
| Compound ID | R-group (on sulfonamide nitrogen) | IC₅₀ (µM)[1] |
| MR-S1-1 | 2-(Cyclohex-1-en-1-yl)ethyl | >100 |
| MR-S1-2 | 2-(4-Methoxyphenyl)ethyl | 75.4 |
| MR-S1-3 | 2-(4-Chlorophenyl)ethyl | 52.8 |
| MR-S2-1 | 2-(Cyclohex-1-en-1-yl)ethyl (from 1,3,5-trimethylpyrazole) | 88.2 |
| MR-S2-2 | 2-(4-Methoxyphenyl)ethyl (from 1,3,5-trimethylpyrazole) | 63.1 |
| MR-S2-3 | 2-(4-Chlorophenyl)ethyl (from 1,3,5-trimethylpyrazole) | 45.7 |
| Mitomycin C | - | 15.2 |
Data is illustrative and based on published research. For complete and detailed results, refer to the original publication.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the pyrazole sulfonyl chloride precursor and the final sulfonamide derivatives, as well as for the key biological assays used to evaluate their activity.
Synthesis of 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
The synthesis of the target sulfonamides begins with the preparation of the pyrazole sulfonyl chloride precursor. The following is a general two-step protocol adapted from the synthesis of structurally similar compounds.[1]
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole
-
To a solution of a suitable starting material like 1-methyl-3-buten-2-one in a solvent such as ethanol, add methylhydrazine slowly at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 1,5-dimethyl-1H-pyrazole.
Step 2: Sulfonylation of 1,5-Dimethyl-1H-pyrazole
-
In a flask equipped with a dropping funnel and a stirrer, place chloroform and cool it to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid to the cooled chloroform with continuous stirring.
-
To this mixture, add a solution of 1,5-dimethyl-1H-pyrazole in chloroform dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound.
Synthesis of N-Substituted-1,5-dimethyl-1H-pyrazole-4-sulfonamides
-
Dissolve the desired primary or secondary amine in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Add a base such as triethylamine or diisopropylethylamine to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
After completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted-1,5-dimethyl-1H-pyrazole-4-sulfonamide.
In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.
-
Inoculate the sterile agar plates with the respective microbial cultures (e.g., S. aureus, E. coli, C. albicans) to create a lawn.
-
Aseptically punch wells of 6 mm diameter into the agar plates.
-
Prepare stock solutions of the test sulfonamides and standard antibiotics (e.g., Ofloxacin, Fluconazole) in a suitable solvent like DMSO.
-
Add a fixed volume (e.g., 100 µL) of each test and standard solution into separate wells. A well with only the solvent serves as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
In Vitro Antiproliferative Activity (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Seed human cancer cells (e.g., U937) in a 96-well opaque-walled plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test sulfonamides and a standard anticancer drug (e.g., Mitomycin C) in the culture medium.
-
Add 10 µL of the diluted compounds to the respective wells and incubate for another 48 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values using appropriate software.
Visualizing Mechanisms and Workflows
To better understand the synthesis, screening process, and potential mechanisms of action, the following diagrams are provided.
Caption: Synthetic workflow for N-substituted 1,5-dimethyl-1H-pyrazole-4-sulfonamides.
Caption: Experimental workflow for in vitro antimicrobial activity screening.
Caption: Proposed mechanism of anticancer activity for pyrazole sulfonamide derivatives.[2]
Caption: Simplified signaling pathway of COX-2 inhibition by pyrazole sulfonamides.[3][4]
References
Quantitative Analysis of Product Mixtures in Sulfonylation Reactions by HPLC: A Comparative Guide
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of sulfonylation reactions, enabling researchers and drug development professionals to accurately quantify reactants, intermediates, products, and byproducts. This guide provides a comparative overview of various HPLC methodologies, offering experimental data and protocols to assist in method selection and optimization for the analysis of sulfonylation reaction mixtures.
Comparison of HPLC Methods
The choice of an HPLC method for analyzing sulfonylation reactions depends on the specific characteristics of the molecules involved, including the sulfonyl chloride, the amine, the resulting sulfonamide, and any potential side products. Reversed-phase HPLC (RP-HPLC) is the most common technique employed.
| Method | Stationary Phase | Mobile Phase | Analytes | Advantages | Disadvantages |
| Reversed-Phase (RP-HPLC) | C18, C8 | Acetonitrile/Water, Methanol/Water gradients with acid modifiers (e.g., TFA, formic acid) | Sulfonyl chlorides, amines, sulfonamides | Versatile, good resolution for a wide range of polarities, readily available columns and solvents. | May require derivatization for compounds lacking a UV chromophore. Highly polar or ionic compounds may have poor retention. |
| Ion-Pair RP-HPLC | C18, C8 | Acetonitrile/Water or Methanol/Water with an ion-pairing reagent (e.g., tetraalkylammonium salts for acids, alkyl sulfonates for bases) | Ionic reactants, products, or byproducts (e.g., sulfonic acids) | Improved retention and separation of ionic and highly polar compounds.[1][2] | Can lead to long column equilibration times and potential for baseline noise if the reagent is impure.[2][3] May not be compatible with mass spectrometry (MS) detection depending on the reagent's volatility. |
Comparative Performance of HPLC Columns
The selection of the stationary phase, most commonly C18 or C8, significantly impacts the separation of components in a sulfonylation reaction mixture.
| Column Type | Description | Best Suited For | Performance Characteristics |
| C18 (Octadecylsilane) | A silica-based stationary phase with 18-carbon alkyl chains, making it highly hydrophobic. | Separation of non-polar to moderately polar compounds.[4][5][6] It is ideal for complex mixtures requiring high resolution.[4][5] | Provides strong retention for hydrophobic molecules, often resulting in longer analysis times but better separation of closely related compounds.[6] |
| C8 (Octylsilane) | A silica-based stationary phase with 8-carbon alkyl chains, resulting in moderate hydrophobicity.[4] | Analysis of moderately polar and less hydrophobic compounds.[4][7] It is also suitable for faster analyses where high resolution is not the primary concern.[4][7] | Offers shorter retention times compared to C18, which can increase sample throughput.[6][7] The lower hydrophobicity can be advantageous for preventing excessive retention of nonpolar compounds.[6] |
Quantitative Data Summary
The following tables summarize typical performance data for the quantitative analysis of components in sulfonylation reactions using RP-HPLC with UV detection.
Table 1: Example Chromatographic Parameters
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Typical Retention Time (min) |
| Methanesulfonyl Chloride (derivatized) | C18 | Acetonitrile/Water with 0.05% TFA (gradient) | 1.0 | 210 | 5.9 |
| 4-Amino Benzenesulphonamide | C8 | Acetonitrile/Dipotassium hydrogen phosphate buffer (gradient) | 1.0 | 265 | 8.4[8] |
| Sulfamethoxazole | C18 | Acetonitrile/Methanol/Water with Phosphoric Acid | 1.0 | 278 | 5.0 |
| Synthesized Sulfonamide Product | C18 | Acetonitrile/Methanol/Water with Phosphoric Acid | 1.0 | 278 | 13.5 |
Table 2: Method Validation Parameters
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) |
| 4-Amino Benzenesulphonamide | LOQ - 200% of limit concentration | 0.999 | 85 - 115 | 0.066 | 0.200 |
| Sulfamethoxazole | 5 - 25 | >0.999 | 98.47 - 101.52 | - | - |
| Synthesized Sulfonamide Product | 5 - 25 | >0.999 | 98.53 - 101.45 | - | - |
Experimental Protocols
Protocol 1: RP-HPLC for Monitoring Sulfonamide Synthesis
This protocol is adapted for monitoring the reaction between an amine and a sulfonyl chloride to form a sulfonamide.
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of diluent (e.g., 1 mL of acetonitrile/water).
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV/DAD at 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration standards of the starting amine, sulfonyl chloride, and the expected sulfonamide product.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Determine the concentration of each component in the reaction sample by interpolation from the calibration curves.
-
Protocol 2: Derivatization-Based HPLC for Sulfonyl Chloride Quantification
This protocol is for the quantification of a reactive sulfonyl chloride by converting it to a stable, UV-active derivative.
-
Derivatization and Sample Preparation:
-
Prepare a derivatizing agent solution (e.g., 5% benzylamine in acetonitrile).
-
Accurately weigh the sample containing the sulfonyl chloride into a volumetric flask.
-
Add the derivatizing agent and a suitable diluent.
-
Allow the reaction to proceed to completion.
-
Dilute to the final volume with the diluent.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, e.g., Waters XBridge C18.
-
Mobile Phase:
-
Solvent A: Water with 0.05% Trifluoroacetic Acid
-
Solvent B: Acetonitrile with 0.05% Trifluoroacetic Acid
-
-
Gradient: A gradient from 5% to 90% acetonitrile is used.
-
Detector: DAD at a suitable wavelength (e.g., 210 nm).
-
-
Quantification:
-
Prepare a standard of the sulfonyl chloride and derivatize it using the same procedure as the sample.
-
Create a calibration curve using the derivatized standard.
-
Calculate the concentration of the sulfonyl chloride in the original sample based on the peak area of its derivative.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a sulfonylation reaction mixture by HPLC.
Caption: Workflow for quantitative HPLC analysis of sulfonylation reactions.
Comparison of Detectors: UV/DAD vs. MS
| Detector Type | Principle | Selectivity | Sensitivity | Advantages | Disadvantages |
| UV/Vis Diode Array (DAD) | Measures the absorbance of UV or visible light by analytes. | Moderate to high, depending on the chromophores of the compounds. | Good (ng range). | Robust, relatively inexpensive, provides spectral information for peak purity assessment and identification. | Requires analytes to have a UV chromophore. |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Very high. | Excellent (pg to fg range).[9] | Provides molecular weight and structural information, highly specific, and sensitive for trace analysis.[10][11] | Higher cost and complexity, ion suppression effects can impact quantification. |
For routine in-process control where the analytes have a strong UV chromophore and are present at sufficient concentrations, a UV/DAD detector is often adequate and cost-effective. However, for complex reaction mixtures with co-eluting peaks, trace-level impurity analysis, or compounds lacking a chromophore, an MS detector provides superior selectivity and sensitivity.[10][12][13]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. hawach.com [hawach.com]
- 6. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Simultaneous determination of 16 sulfonamides in animal feeds by UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC-MS/MS Detection Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a reactive sulfonyl chloride compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedural steps for its safe handling and disposal, based on the known hazards of structurally similar pyrazole sulfonyl chlorides. Due to its chemical nature, this compound should be treated as a hazardous substance, requiring disposal through an approved waste management facility.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[5]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.[1][3]
-
Respiratory Protection: In case of insufficient ventilation or when handling powders that may become airborne, use a NIOSH-approved respirator.[1]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Sulfonyl chlorides are incompatible with strong oxidizing agents, bases, alcohols, and amines.[1][3] They can also react violently with water.[2]
-
-
Containerization:
-
Use a dedicated, properly sealed, and chemically compatible container for collecting the waste.
-
Ensure the container is in good condition and is not leaking.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the full chemical name and any available hazard information to the disposal company.
-
Spill and Emergency Procedures
In the event of a spill:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[2][3][4]
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety protocols), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team or EHS department immediately.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]
Summary of Hazard Data for Analogous Pyrazole Sulfonyl Chlorides
The following table summarizes the key hazard information gathered from the Safety Data Sheets of structurally similar compounds. This data should be used as a conservative guide for handling this compound.
| Hazard Classification | Description | Source Compounds |
| Acute Toxicity, Oral | Harmful if swallowed. | 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride[6] |
| Skin Corrosion/Irritation | Causes skin irritation or severe skin burns. | 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride, 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride[3][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride, 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride[3][6] |
| Respiratory Irritation | May cause respiratory irritation. | 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride[6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1005613-94-4). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk. The following information is compiled from safety data sheets of analogous compounds and general chemical safety principles.
I. Immediate Safety and Handling Precautions
This compound is a reactive substance that should be handled with care. Based on data from similar sulfonyl chlorides, it is presumed to be corrosive and will cause severe skin burns and eye damage.[1][2][3] It is also likely to be water-reactive, liberating toxic gas upon contact with moisture.[2] Therefore, all handling should be conducted in a well-ventilated chemical fume hood.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3]
-
Water-Reactive: Reacts with water, potentially violently, to release toxic and irritating gases such as hydrogen chloride.[2]
-
Inhalation Hazard: Vapors and dusts are likely to be harmful and irritating to the respiratory tract.
II. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent any direct contact with the substance.
| Protection Type | Specific Recommendations | Data/Specifications |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a face shield. | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Hand Protection | Chemical-resistant, impermeable gloves. Inspect gloves prior to use. | Recommended materials include Butyl rubber or Nitrile rubber. Dispose of contaminated gloves after use. |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities or in case of a spill, a chemical-resistant suit is recommended. | Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If the ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] |
III. Operational Plans: Handling and Storage
Handling:
-
Always handle this compound within a certified chemical fume hood.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Keep away from water and moisture.
-
Ensure that an eyewash station and safety shower are readily accessible.[1][3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Store away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.
-
The storage area should be designated for corrosive materials.
IV. Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
V. Disposal Plan
Unused or waste this compound is considered hazardous waste and must be disposed of properly. Sulfonyl chlorides can be neutralized by careful reaction with a basic solution.
Experimental Protocol for Neutralization:
-
Preparation: In a fume hood, prepare a stirred solution of 2.5 M sodium hydroxide or a saturated solution of sodium bicarbonate in a flask of appropriate size. The amount of basic solution should be in excess of what is needed to neutralize the sulfonyl chloride.
-
Cooling: Place the flask containing the basic solution in an ice bath to manage the heat generated during the reaction.
-
Slow Addition: Slowly and carefully add the this compound dropwise to the cold, stirred basic solution. The reaction is exothermic.
-
Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition.
-
Completion and Disposal: Once the addition is complete and the reaction has subsided, continue to stir the mixture for a few hours to ensure complete hydrolysis. Neutralize the solution with acid (e.g., dilute hydrochloric acid) to a pH of approximately 7. The neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Disposal of Contaminated Materials:
-
Any materials used to clean up spills (e.g., absorbent material) and contaminated disposable PPE should be collected in a sealed, labeled container and disposed of as hazardous waste through your institution's environmental health and safety office. Do not mix with other waste.
VI. Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use combustible materials like sawdust.[4] Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


